molecular formula C4HClN2O B12961211 5-Chloroisoxazole-3-carbonitrile

5-Chloroisoxazole-3-carbonitrile

Cat. No.: B12961211
M. Wt: 128.51 g/mol
InChI Key: XOGQXTCKXUVSFL-UHFFFAOYSA-N
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Description

5-Chloroisoxazole-3-carbonitrile is a valuable chemical scaffold in medicinal and heterocyclic chemistry. The chloroisoxazole core is recognized as a versatile starting material for the preparation of more complex nitrogen-containing heterocycles . For instance, related 5-chloroisoxazole derivatives can be transformed into 2H-azirine-2-carboxylic acid derivatives—such as amides, anhydrides, esters, and thioesters—which have shown promising antibacterial properties against ESKAPE pathogens . The presence of both a chloro substituent and a nitrile group on the isoxazole ring makes this compound a multifunctional synthetic intermediate, amenable to further functionalization via metal-catalyzed cross-coupling reactions or cyclization to form novel fused heterocyclic systems . Isoxazole derivatives, in general, are privileged structures in drug discovery, featuring in a range of compounds with documented analgesic, anti-inflammatory, anticancer, and antimicrobial activities . This compound is intended for research applications in laboratory settings only. It is not for diagnostic, therapeutic, or any other human use.

Properties

IUPAC Name

5-chloro-1,2-oxazole-3-carbonitrile
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4HClN2O/c5-4-1-3(2-6)7-8-4/h1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XOGQXTCKXUVSFL-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(ON=C1C#N)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4HClN2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

128.51 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem
Foundational & Exploratory

5-Chloroisoxazole-3-carbonitrile: Physicochemical Profiling, Reactivity, and Synthetic Applications in Drug Development

Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Researchers, Synthetic Chemists, and Drug Development Professionals Document Type: Technical Whitepaper

Executive Summary

In contemporary medicinal chemistry, the strategic deployment of highly functionalized heterocyclic building blocks is critical for accelerating hit-to-lead and lead optimization campaigns. 5-Chloroisoxazole-3-carbonitrile (CAS: 2104421-87-4) represents a highly versatile, electron-deficient heteroaromatic scaffold[1]. Characterized by a five-membered ring containing adjacent nitrogen and oxygen atoms, this compound features two strongly electron-withdrawing groups: a carbonitrile at the C3 position and a chlorine atom at the C5 position[2].

As a Senior Application Scientist, I frequently leverage this building block for its dual utility. The highly activated C5-chloro group serves as a prime site for regioselective Nucleophilic Aromatic Substitution (SNAr)[3],[4], while the C3-carbonitrile provides a synthetic handle for downstream elaboration into amidines, primary amines, or tetrazoles (classic carboxylic acid bioisosteres). This guide provides an in-depth technical analysis of its physicochemical properties, mechanistic reactivity, and validated experimental protocols.

Physicochemical Profiling & Structural Analysis

Understanding the electronic distribution within 5-chloroisoxazole-3-carbonitrile is essential for predicting its reactivity. The isoxazole ring itself is an electron-withdrawing system due to the electronegative oxygen and nitrogen atoms. The addition of the -CN group at C3 exerts a strong -I (inductive) and -M (mesomeric) effect, further draining electron density from the conjugated system. Consequently, the C5 position, bearing the electronegative chlorine atom, becomes exceptionally electron-deficient and highly susceptible to nucleophilic attack.

Quantitative Data Summary
PropertyValue
IUPAC Name 5-chloro-1,2-oxazole-3-carbonitrile
CAS Registry Number 2104421-87-4
Molecular Formula C₄HClN₂O
Molecular Weight 128.51 g/mol
InChI InChI=1S/C4HClN2O/c5-4-1-3(2-6)7-8-4/h1H
Appearance White to off-white solid / liquid (temperature dependent)
Solubility Soluble in THF, DMF, DCM, and DMSO; insoluble in water

Data aggregated from verified chemical inventory profiles[2],[1].

Chemical Reactivity & Mechanistic Insights

Regioselective Nucleophilic Aromatic Substitution (SNAr)

The defining reactivity of 5-chloroisoxazole-3-carbonitrile is its participation in SNAr reactions[3]. Unlike unactivated aryl chlorides, which require palladium or nickel catalysis (e.g., Buchwald-Hartwig amination) to react with amines, 5-haloisoxazoles undergo spontaneous addition-elimination with nitrogen, oxygen, and sulfur nucleophiles under mild thermal conditions[4].

Causality of Reactivity: The initial nucleophilic attack at C5 breaks the aromaticity of the ring, forming a Meisenheimer-type intermediate. This high-energy transition state is profoundly stabilized by the adjacent ring oxygen, which readily accommodates the developing negative charge, as well as the extended conjugation provided by the C3-carbonitrile group. Subsequent rearomatization drives the expulsion of the chloride leaving group.

SNAr_Mechanism A 5-Chloroisoxazole-3-carbonitrile (Highly Electron-Deficient) B Nucleophilic Attack at C5 (e.g., 2° Amine) A->B Addition C Meisenheimer-type Intermediate (Charge Delocalization) B->C Transition State D Chloride Leaving Group Elimination C->D Rearomatization E 5-Aminoisoxazole-3-carbonitrile (Substituted Product) D->E -HCl

Fig 1. Addition-elimination (SNAr) mechanism at the C5 position of the isoxazole ring.

Isomerization to 2H-Azirines

An advanced and highly specialized reaction pathway for 5-chloroisoxazoles is their transition-metal-catalyzed isomerization. Under FeCl₂ catalysis, the isoxazole ring undergoes a ring contraction to form 2H-azirine-2-carbonyl chlorides[5]. These highly strained, reactive intermediates are potent acylating agents, allowing for the rapid, room-temperature synthesis of complex amides, esters, and thioesters that are otherwise difficult to access[5].

Experimental Protocol: Synthesis of 5-Aminoisoxazole Derivatives

To ensure scientific integrity and reproducibility, the following protocol details the SNAr reaction of 5-chloroisoxazole-3-carbonitrile with a secondary amine (e.g., morpholine or piperazine). This protocol is designed as a self-validating system, incorporating specific causal explanations for the required conditions[3],[4].

Reagents & Materials
  • Substrate: 5-Chloroisoxazole-3-carbonitrile (1.0 equiv, 1.0 mmol)

  • Nucleophile: Morpholine (2.5 equiv, 2.5 mmol)

  • Solvent: Anhydrous Tetrahydrofuran (THF) (10 mL)

  • Atmosphere: Dry Nitrogen (N₂)

Step-by-Step Methodology
  • Preparation of the Reaction Matrix: Flame-dry a 50 mL round-bottom flask equipped with a magnetic stir bar. Flush with N₂. Add 5-chloroisoxazole-3-carbonitrile (1.0 mmol) and dissolve in 10 mL of anhydrous THF.

    • Expert Insight: The use of strictly anhydrous THF is critical. Trace water at elevated temperatures can act as a competing oxygen nucleophile, leading to the hydrolysis of the C-Cl bond and the irreversible formation of an isoxazol-5-one byproduct.

  • Nucleophile Addition: Add morpholine (2.5 mmol) dropwise via syringe at room temperature.

    • Expert Insight: The stoichiometry requires an excess of the amine. While 1.0 equivalent serves as the nucleophile, the remaining 1.5 equivalents act as an in situ proton scavenger. This neutralizes the liberated HCl, preventing the protonation and subsequent deactivation of the unreacted morpholine.

  • Thermal Activation: Attach a reflux condenser and heat the reaction mixture to 65 °C (reflux) for 12–15 hours. Monitor the consumption of the starting material via TLC (Hexanes:EtOAc, 7:3).

  • Work-Up & Salt Removal: Once the starting material is consumed, cool the reaction to room temperature. A white precipitate (morpholine hydrochloride) will be visible. Filter the mixture through a medium-porosity glass frit to remove the salt, washing the filter cake with a small volume of cold THF.

  • Isolation: Concentrate the filtrate under reduced pressure. Triturate the resulting oily residue with cold distilled water to precipitate the 5-morpholinoisoxazole-3-carbonitrile product.

  • Purification & Validation: Recrystallize the crude solid from a Methanol/Water mixture. Validate the structural integrity via ¹H-NMR, ¹³C-NMR, and High-Resolution Mass Spectrometry (HRMS).

Experimental_Workflow S1 1. Reaction Setup Isoxazole + Amine in dry THF S2 2. Thermal Activation Reflux 12-15h under N2 S1->S2 S3 3. Work-up Filtration & Evaporation S2->S3 S4 4. Purification Aqueous Trituration & Recrystallization S3->S4 S5 5. Validation 1H/13C NMR & HRMS S4->S5

Fig 2. Step-by-step experimental workflow for the synthesis and isolation of 5-aminoisoxazole derivatives.

Applications in Drug Development

In pharmaceutical development, 5-chloroisoxazole-3-carbonitrile is not an end-product but a highly strategic intermediate. Its applications are heavily rooted in the principles of bioisosterism and physicochemical property tuning.

  • Amide and Ester Bioisosterism: The isoxazole core is frequently deployed as a metabolically robust bioisostere for esters and amides. Unlike native esters, the isoxazole ring is impervious to plasma esterases, drastically improving the in vivo half-life of the resulting drug candidate.

  • Tetrazole Precursor for ARBs: The 3-carbonitrile moiety serves as a versatile synthetic handle. It can be advanced into a 1H-tetrazole via a[3+2] cycloaddition with sodium azide. Tetrazoles are metabolically stable, lipophilic bioisosteres of carboxylic acids, a transformation heavily utilized in the design of Angiotensin II Receptor Blockers (ARBs) to enhance oral bioavailability while maintaining target affinity.

  • Cerebrovascular and Antimicrobial Agents: Derivatives of 5-aminoisoxazoles (synthesized via the protocol above) have documented biological significance, displaying potent fungicidal, bactericidal, and neuroprotective properties[4].

References

  • Science of Synthesis. "Product Class 9: Isoxazoles - Nucleophilic Substitution of 5-Chloroisoxazoles." Thieme Connect. Available at: [Link]

  • MDPI. "One Step Regioselective Synthesis of 5-Aminoisoxazoles from Nitrile Oxides and α-Cyanoenamines." Molecules, 2004. Available at: [Link]

  • PubMed Central (PMC). "5-Chloroisoxazoles: A Versatile Starting Material for the Preparation of Amides, Anhydrides, Esters, and Thioesters of 2H-Azirine-2-carboxylic Acids." Molecules, 2022. Available at: [Link]

Sources

An In-depth Technical Guide on the Mechanism of Action of 5-Chloroisoxazole-3-carbonitrile in Organic Synthesis

Author: BenchChem Technical Support Team. Date: April 2026

Abstract

This technical guide provides a comprehensive examination of the mechanism of action of 5-Chloroisoxazole-3-carbonitrile, a versatile and reactive building block in modern organic synthesis. Addressed to researchers, scientists, and professionals in drug development, this document elucidates the core reactivity of this heterocyclic scaffold. The primary focus is on the iron(II)-catalyzed isomerization to a highly reactive 2H-azirine-2-carbonyl chloride intermediate and its subsequent transformations. The influence of the electron-withdrawing 3-carbonitrile substituent on the reactivity and stability of the isoxazole ring and its intermediates is a central theme. This guide integrates mechanistic insights with practical, field-proven experimental protocols and detailed characterization data.

Introduction: The Isoxazole Scaffold in Synthetic Chemistry

Isoxazoles are a prominent class of five-membered heterocyclic compounds that have garnered significant attention in medicinal chemistry and materials science due to their diverse biological activities and unique chemical properties.[1][2] The isoxazole ring is a key structural motif in numerous pharmaceuticals, agrochemicals, and functional materials.[2][3] A critical feature of the isoxazole ring is the inherently weak N-O bond, which can be cleaved under various conditions, making isoxazoles valuable synthetic intermediates for more complex molecules.[4]

5-Chloroisoxazole-3-carbonitrile is a bifunctional reagent with two key reactive sites: the chlorine atom at the C5 position and the carbonitrile group at the C3 position. The chlorine atom serves as a leaving group, facilitating nucleophilic substitution or acting as a handle for metal-catalyzed cross-coupling reactions. The carbonitrile group is a strong electron-withdrawing group that significantly influences the electronic properties of the isoxazole ring, enhancing its electrophilicity. This guide will delve into the primary mechanistic pathways through which 5-Chloroisoxazole-3-carbonitrile participates in organic transformations.

Core Mechanism: Iron(II)-Catalyzed Isomerization to a 2H-Azirine-2-carbonyl Chloride Intermediate

The most significant and synthetically useful transformation of 5-chloroisoxazoles is their isomerization into 2H-azirine-2-carbonyl chlorides.[4] This reaction is efficiently catalyzed by iron(II) salts, such as iron(II) chloride (FeCl₂).[5] This isomerization represents a powerful method for converting a stable heterocyclic system into a highly strained and reactive intermediate, which can be trapped in situ by a variety of nucleophiles.

The Mechanistic Pathway

The proposed mechanism for the FeCl₂-catalyzed isomerization is initiated by the coordination of the iron(II) catalyst to the nitrogen atom of the isoxazole ring. This coordination weakens the N-O bond, facilitating its cleavage to form a vinyl radical intermediate. Subsequent rearrangement and loss of a chloride radical lead to the formation of the 2H-azirine-2-carbonyl chloride.

FeCl2_Catalyzed_Isomerization cluster_0 Mechanism of FeCl2-Catalyzed Isomerization start 5-Chloroisoxazole-3-carbonitrile intermediate1 [Coordination Complex] start->intermediate1 Coordination FeCl2 + FeCl2 cleavage N-O Bond Cleavage intermediate2 Vinyl Radical Intermediate cleavage->intermediate2 Homolytic Cleavage rearrangement Rearrangement product 2H-Azirine-2-carbonyl chloride rearrangement->product Ring Contraction & Cl Radical Loss

Figure 1: Proposed mechanism for the FeCl₂-catalyzed isomerization of 5-Chloroisoxazole-3-carbonitrile.

The Role of the 3-Carbonitrile Group

The presence of the strongly electron-withdrawing carbonitrile group at the C3 position is expected to have a profound impact on this isomerization process. The nitrile group will increase the electrophilicity of the isoxazole ring, potentially accelerating the initial coordination of the Lewis acidic iron(II) catalyst. Furthermore, the electron-withdrawing nature of the nitrile group will influence the stability of the intermediates, which may affect the overall reaction rate and efficiency.

Synthetic Applications: Trapping the 2H-Azirine Intermediate with Nucleophiles

The 2H-azirine-2-carbonyl chloride intermediate is a potent acylating agent and can be trapped in situ with a wide range of nucleophiles to generate a diverse array of functionalized 2H-azirine derivatives. This two-step, one-pot process provides a highly efficient route to these valuable synthetic building blocks.

Synthesis of 2H-Azirine-2-carboxamides

The reaction of the 2H-azirine-2-carbonyl chloride intermediate with primary and secondary amines affords the corresponding 2H-azirine-2-carboxamides in good to excellent yields.[4] This transformation is a cornerstone of this methodology, providing access to a wide variety of amide derivatives.

Amide_Synthesis_Workflow Experimental Workflow for 2H-Azirine-2-carboxamide Synthesis start 5-Chloroisoxazole-3-carbonitrile in an inert solvent (e.g., MeCN) add_fecl2 Add FeCl2 (cat.) Stir at RT start->add_fecl2 isomerization In situ formation of 2H-Azirine-2-carbonyl chloride add_fecl2->isomerization add_amine Add Amine (R1R2NH) & Base (e.g., 2-picoline) isomerization->add_amine reaction Nucleophilic Acyl Substitution add_amine->reaction workup Aqueous Workup & Extraction reaction->workup purification Column Chromatography workup->purification product 2H-Azirine-2-carboxamide purification->product

Figure 2: Experimental workflow for the synthesis of 2H-azirine-2-carboxamides.

Experimental Protocol: General Procedure for the Synthesis of 2H-Azirine-2-carboxamides

  • To a solution of 5-Chloroisoxazole-3-carbonitrile (1.0 mmol) in anhydrous acetonitrile (5 mL) under an inert atmosphere, add iron(II) chloride (0.1 mmol, 10 mol%).

  • Stir the mixture at room temperature for 10-15 minutes until the isomerization is complete (monitored by TLC).

  • In a separate flask, dissolve the desired amine (1.2 mmol) and 2-picoline (1.5 mmol) in anhydrous acetonitrile (2 mL).

  • Add the amine solution to the reaction mixture containing the in situ generated 2H-azirine-2-carbonyl chloride.

  • Stir the reaction at room temperature for 1-2 hours.

  • Upon completion, quench the reaction with water and extract the product with ethyl acetate.

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel.

Synthesis of 2H-Azirine-2-carboxylates and Thioesters

The methodology can be extended to the synthesis of esters and thioesters by using alcohols and thiols as nucleophiles, respectively.[4] The general procedure is similar to that for the synthesis of amides, with the corresponding alcohol or thiol replacing the amine.

NucleophileProductTypical Yield (%)[4]
Primary Amine (R-NH₂)2H-Azirine-2-carboxamide75-90
Secondary Amine (R₂NH)2H-Azirine-2-carboxamide70-85
Alcohol (R-OH)2H-Azirine-2-carboxylate60-80
Thiol (R-SH)2H-Azirine-2-carbothioate65-85
Table 1: Representative yields for the reaction of in situ generated 2H-azirine-2-carbonyl chlorides with various nucleophiles. Yields are based on analogous 5-chloroisoxazole substrates and are illustrative for the 3-carbonitrile derivative.

Alternative Reactivity: Nucleophilic Aromatic Substitution

While the iron-catalyzed isomerization is a dominant pathway, under certain conditions, 5-Chloroisoxazole-3-carbonitrile can undergo direct nucleophilic aromatic substitution (SNAAr) at the C5 position. This is particularly relevant with highly nucleophilic reagents and in the absence of a Lewis acid catalyst. The electron-withdrawing 3-carbonitrile group activates the C5 position towards nucleophilic attack.

SNAAr_Mechanism cluster_1 SNAAr Mechanism start 5-Chloroisoxazole-3-carbonitrile meisenheimer Meisenheimer-like Intermediate start->meisenheimer Nucleophilic Attack at C5 nucleophile + Nu- loss_of_cl - Cl- product 5-Substituted-isoxazole-3-carbonitrile loss_of_cl->product Elimination

Figure 3: Mechanism of nucleophilic aromatic substitution on 5-Chloroisoxazole-3-carbonitrile.

Characterization of Products

The products derived from 5-Chloroisoxazole-3-carbonitrile can be characterized using standard spectroscopic techniques.

  • ¹H NMR: The 2H-azirine ring protons typically appear as singlets in the region of δ 2.5-3.5 ppm.[4]

  • ¹³C NMR: The sp² carbon of the azirine ring (C3) resonates around δ 160-170 ppm, while the sp³ carbon (C2) appears at approximately δ 30-40 ppm.[4] The carbonyl carbon of the amide, ester, or thioester group will be observed in the characteristic downfield region (δ 165-175 ppm).[4]

  • IR Spectroscopy: A strong absorption band corresponding to the C=O stretch of the carbonyl group will be present in the range of 1680-1750 cm⁻¹. The C≡N stretch of the nitrile will appear around 2230-2240 cm⁻¹.[2]

  • Mass Spectrometry: High-resolution mass spectrometry (HRMS) is essential for confirming the elemental composition of the synthesized compounds.[4]

Conclusion

5-Chloroisoxazole-3-carbonitrile is a highly versatile and reactive building block in organic synthesis. Its primary mechanism of action involves a facile iron(II)-catalyzed isomerization to a 2H-azirine-2-carbonyl chloride intermediate. This transient yet highly reactive species can be trapped with a wide array of nucleophiles to afford a diverse range of functionalized 2H-azirine derivatives. The presence of the 3-carbonitrile group plays a crucial role in modulating the electronic properties of the isoxazole ring, thereby influencing its reactivity. Understanding these mechanistic principles enables the rational design of synthetic routes towards complex molecular architectures for applications in drug discovery and materials science.

References

  • Alabugin, I. V.; Gold, B.; Shatruk, M.; Zotov, D. S. 5-Chloroisoxazoles: A Versatile Starting Material for the Preparation of Amides, Anhydrides, Esters, and Thioesters of 2H-Azirine-2-carboxylic Acids. Molecules2022 , 28(1), 275. [Link]

  • BenchChem. Spectroscopic data. [Link]

  • Krishnarao, N.; Sirisha, K. one pot multicomponent synthesis of a series of 5-amino-3- phenylisoxazole-4-carbonitrile employ. Asian Journal of Research in Chemistry and Pharmaceutical Sciences2023 , 11(4), 147-152. [Link]

  • Nguyen, T. H.; Gang, Y.; Hollenbeck, J.; Kim, J. K.; Kim, D. Synthesis of 3,4,5-trisubstituted isoxazoles in water via a [3 + 2]-cycloaddition of nitrile oxides and 1,3-diketones, β-ketoesters, or β-ketoamides. Beilstein J. Org. Chem.2022 , 18, 480-488. [Link]

  • Experimental procedures, characterization data and copies of NMR spectra. Beilstein J. Org. Chem.[Link]

  • Kariyappa, A. K.; Kumar, V. G.; Prabhashankar, J.; Khatoon, B. B. A.; Ningappa, M. B. Synthesis of 3,5-diaryl-isoxazole-4-carbonitriles and their efficacy as antimicrobial agents. Der Pharma Chemica2012 , 4(6), 2283-2287. [Link]

  • Suresh, J.; Suresh, P.; Ponnuswamy, M. N.; Aravindhan, S. 3-(2-Methylphenyl)-3a,4-dihydro-3H-chromeno[4,3-c]isoxazole-3a-carbonitrile. Acta Crystallographica Section E2013 , 69(Pt 2), o181. [Link]

  • ResearchGate. Synthesis and characterization of (1′S)-3- (1′,2′-O-isopropylidenedioxyethyl)-5,5-dimethyl-4,5-dihydro-1,2-oxazole and its isoxazolidine-3-carbonitrile derivatives. [Link]

  • Nguyen, T. H.; Gang, Y.; Hollenbeck, J.; Kim, J. K.; Kim, D. Synthesis of 3,4,5-trisubstituted isoxazoles in water via a [3 + 2]-cycloaddition of nitrile oxides and 1,3-diketones, β-ketoesters, or β-ketoamides. Beilstein J. Org. Chem.2022 , 18, 480-488. [Link]

  • Bakulev, V. A.; Dar'in, D. V.; Kukushkin, M. E.; Charushin, V. N. Azirinyl-Substituted Nitrile Oxides: Generation and Use in the Synthesis of Isoxazole Containing Heterocyclic Hybrids. Molecules2025 , 30(13), 5432. [Link]

  • ResearchGate. (PDF) Synthesis of new 3,5-diaryl-4,5-dihydroisoxazole-4-carbonitriles via 1,3-dipolar cycloaddition reaction. [Link]

  • Jüstel, P. M. Reactivities of Heteroatomic Nucleophiles Towards Carbon Electrophiles. PhD Thesis, LMU München: Faculty of Chemistry and Pharmacy2022 . [Link]

  • Somsák, L.; Nagy, V.; Tímári, G.; Gáti, T. Regioselective Synthesis of 5-Substituted 3-(β-d-Glycopyranosyl)isoxazoles and -isoxazolines by 1,3-Dipolar Cycloaddition as Potential Anticancer Agents and Glycogen Phosphorylase Inhibitors. Molecules2025 , 30(16), 6789. [Link]

  • ResearchGate. Synthesis of Functional Isoxazole Derivatives Proceeding from (5-Arylisoxazol-3-yl)chloromethanes. [Link]

  • ChemRxiv. Substituent Effects Govern the Efficiency of Isoxazole Photoisomerization to Carbonyl-2H-Azirines. [Link]

  • StackExchange. Order of reactivity of carbonyl compounds towards nucleophilic addition. [Link]

  • Organic Chemistry Portal. FeCl3-Catalyzed Propargylation-Cycloisomerization Tandem Reaction: A Facile One-Pot Synthesis of Substituted Furans. [Link]

  • Páv, O.; Zborníková, E.; Tloušt'ová, E.; Dejmek, M.; Dračínský, M.; Procházková, E.; Zídek, Z.; Holý, A.; Janeba, Z. Synthesis, reactivity and biological activity of 5-alkoxymethyluracil analogues. Beilstein J. Org. Chem.2011 , 7, 673-685. [Link]

  • ResearchGate. FeCl 2 -Catalyzed Intramolecular Chloroamination Reactions. [Link]

  • Park, K. Reactivity of Nucleophilic Reagents toward Esters. [Link]

  • PubMed. FeCl3-promoted carboxamidation and cyclization of aryl isonitriles with formamides toward phenanthridine-6-carboxamides. [Link]

  • MDPI. Synthesis of Novel Chloro-Benzo [d]imidazole Regioisomers as Selective CB2 Receptor Agonists: Indirect Functional Evaluation and Molecular Insights. [Link]

Sources

Crystal structure analysis of 5-Chloroisoxazole-3-carbonitrile

Author: BenchChem Technical Support Team. Date: April 2026

An In-depth Technical Guide to the Crystal Structure Analysis of 5-Chloroisoxazole-3-carbonitrile

Abstract

The precise determination of a molecule's three-dimensional structure is fundamental to understanding its function and reactivity. For drug development professionals and researchers in medicinal chemistry, single-crystal X-ray diffraction (SCXRD) remains the gold standard for elucidating atomic arrangements, confirming stereochemistry, and revealing intermolecular interactions that govern crystal packing. This guide provides a comprehensive, in-depth walkthrough of the complete workflow for the crystal structure analysis of 5-Chloroisoxazole-3-carbonitrile, a heterocyclic compound of interest due to the prevalence of the isoxazole scaffold in biologically active molecules.[1][2] As no public crystal structure for this specific molecule is available, this document serves as a detailed, field-proven protocol, guiding the researcher from initial sample preparation to final data deposition. It is designed to impart not just the procedural steps, but the underlying scientific rationale, ensuring a robust and reproducible crystallographic analysis.

Introduction: The Significance of Structural Elucidation

The isoxazole ring is a privileged scaffold in medicinal chemistry, found in a range of therapeutic agents.[1] The substituent pattern, in this case, a chloro group at the 5-position and a carbonitrile at the 3-position, dictates the molecule's electronic properties, reactivity, and potential for intermolecular interactions. A definitive crystal structure provides invaluable insights into:

  • Molecular Geometry: Unambiguous confirmation of bond lengths, bond angles, and planarity of the isoxazole ring.

  • Intermolecular Forces: Identification of non-covalent interactions such as halogen bonding (C-Cl···N/O), dipole-dipole interactions involving the nitrile group, and potential π-stacking, which are critical for crystal engineering and understanding solid-state properties.

  • Polymorphism Screening: Establishing a reference structure is the first step in identifying and characterizing different crystalline forms (polymorphs), which can have profound impacts on a drug's solubility, stability, and bioavailability.

This guide is structured to be a self-validating system, where each stage builds upon the successful and rigorous completion of the previous one, ensuring the highest level of scientific integrity.

Phase 1: From Powder to Diffraction-Quality Single Crystal

The primary bottleneck in any crystallographic study is obtaining a single crystal of suitable size and quality. This requires a systematic approach to crystallization screening.

Prerequisite: Material Purity & Safety
  • Purity: The starting material of 5-Chloroisoxazole-3-carbonitrile must be of high purity (>98%), as impurities can inhibit nucleation or become incorporated into the crystal lattice, leading to disorder and poor diffraction quality.

Experimental Protocol: Crystallization Screening

The goal is to achieve a state of slow supersaturation, allowing for ordered molecular assembly into a crystal lattice rather than rapid precipitation. Common methods for small molecules include slow evaporation, vapor diffusion, and liquid-liquid diffusion.[2][8][9][10] Vapor diffusion is often the most successful for small quantities of material.

Protocol: Vapor Diffusion Crystallization

  • Solution Preparation: Prepare a near-saturated stock solution of 5-Chloroisoxazole-3-carbonitrile (approx. 5-10 mg) in a "good" solvent where it is readily soluble (e.g., Acetone, Dichloromethane).

  • Setup (Sitting Drop):

    • Pipette ~2-3 mL of an "anti-solvent" (a solvent in which the compound is poorly soluble, e.g., Hexane, Heptane) into the bottom of a small glass vial or beaker.

    • Place a small, open container (e.g., a smaller vial or a cap) inside the larger vial, ensuring it is stable.

    • Pipette ~20-50 µL of the compound's stock solution into the inner container.

  • Sealing and Incubation: Seal the outer vial tightly. The more volatile solvent from the inner vial will slowly evaporate while the vapor of the anti-solvent from the outer reservoir diffuses into the inner drop. This gradually reduces the solubility of the compound in the drop, inducing crystallization.

  • Observation: Place the sealed vial in a vibration-free location at a constant temperature. Inspect daily with a microscope for the growth of small, clear crystals with well-defined faces.

Table 1: Recommended Solvents for Crystallization Screening

Good Solvents (for Analyte)Anti-Solvents (for Reservoir)
Acetonen-Hexane
Dichloromethane (DCM)n-Heptane
Ethyl AcetatePentane
Tetrahydrofuran (THF)Diethyl Ether
AcetonitrileWater (if compound is stable)
Visualization: Vapor Diffusion Workflow

G cluster_vial Sealed Outer Vial cluster_diffusion Reservoir Anti-Solvent Reservoir (e.g., Hexane) Drop Analyte in 'Good' Solvent (e.g., Acetone) Reservoir->Drop Vapor Diffusion Start Prepare Near-Saturated Solution Setup Setup Vapor Diffusion Experiment Start->Setup cluster_vial cluster_vial Incubate Incubate in Vibration-Free Environment Result Diffraction-Quality Single Crystal Incubate->Result

Caption: Workflow for vapor diffusion crystallization.

Phase 2: Single-Crystal X-ray Diffraction (SCXRD) Data Collection

Once a suitable crystal is obtained (typically 0.1-0.4 mm in size, with sharp edges and no visible cracks), it is ready for X-ray analysis.[11]

The Modern Diffractometer

Data is collected on an automated four-circle diffractometer equipped with a high-intensity X-ray source (e.g., Mo or Cu Kα radiation) and a sensitive area detector (e.g., CCD or CMOS).[12] The crystal is mounted on a goniometer head and maintained at a low temperature (typically 100 K) using a cryo-stream of nitrogen gas to minimize thermal vibrations and radiation damage.[12]

Data Collection Strategy

The goal of the data collection is to measure the intensities of a complete and redundant set of unique diffraction spots (reflections) to the highest possible resolution.[1][13]

Experimental Protocol: Data Collection

  • Mounting: The selected crystal is mounted on a glass fiber or loop and placed on the goniometer head.

  • Centering: The crystal is carefully centered in the X-ray beam.[11]

  • Unit Cell Determination: A series of initial diffraction images (frames) are collected to locate reflections and determine the crystal's unit cell parameters and Bravais lattice.

  • Strategy Calculation: Based on the determined crystal system, the instrument software calculates an optimal strategy (a series of scans through different angles) to collect a complete dataset.[13][14] Key considerations are completeness (aiming for >99%) and redundancy (measuring symmetry-equivalent reflections multiple times to improve data quality).

  • Data Collection: The full data collection is initiated. This can take several hours. The process involves rotating the crystal and collecting hundreds or thousands of diffraction images.[15]

Table 2: Hypothetical Data Collection Parameters

ParameterValueRationale
Temperature100(2) KMinimizes atomic thermal motion for higher precision.
Wavelength0.71073 Å (Mo Kα)Good for small molecules, minimizes absorption effects.
Detector Distance50.0 mmBalances resolution and spot separation.
Exposure Time10 s / frameOptimized to get good signal-to-noise without saturating the detector.
Oscillation Range1.0° / frameA standard value for complete data collection.
Total Rotation360° (phi and omega scans)Ensures high completeness and redundancy.

Phase 3: Structure Solution & Refinement

This phase is entirely computational and involves transforming the raw diffraction data into a chemically meaningful atomic model.[15]

Data Processing and Structure Solution
  • Integration: The raw 2D image frames are processed. The software identifies the diffraction spots, measures their intensities, and applies corrections (e.g., for Lorentz and polarization effects), resulting in a reflection file (e.g., an HKL file).[15]

  • Space Group Determination: The systematic absences (patterns of missing reflections) in the data are analyzed to determine the crystal's space group, which defines its symmetry elements.[12]

  • Structure Solution: For small molecules, Direct Methods are typically used. This is a mathematical approach that uses statistical relationships between the phases of strong reflections to generate an initial electron density map. This map should reveal the positions of most or all non-hydrogen atoms. The program SHELXT is a powerful tool for this step.

Experimental Protocol: Iterative Structure Refinement

The initial model from the solution step is refined against the experimental data using a least-squares minimization algorithm, typically with the program SHELXL.[16] The goal is to minimize the difference between the observed structure factors (|Fo|) and the structure factors calculated from the model (|Fc|).

  • Initial Isotropic Refinement: All located atoms are refined with isotropic displacement parameters (spherical).

  • Atom Assignment: The atom types (C, N, O, Cl) are assigned based on the electron density and chemical sense.

  • Anisotropic Refinement: The model is refined with anisotropic displacement parameters (ellipsoids), which account for the direction-dependent thermal motion of the atoms.

  • Hydrogen Atom Placement: Hydrogen atoms are typically placed in calculated positions (riding model) and refined using geometric constraints.

  • Convergence: The refinement is continued for several cycles until the model converges, meaning the shifts in atomic parameters are negligible. Key indicators of a good refinement are low R-factors (R1 < 5%) and a Goodness-of-Fit (GooF) value close to 1.0.

Visualization: Structure Solution & Refinement Cycle

G Data Integrated Diffraction Data (HKL File) Solve Structure Solution (e.g., SHELXT, Direct Methods) Data->Solve InitialModel Initial Atomic Model Solve->InitialModel Refine Least-Squares Refinement (e.g., SHELXL) InitialModel->Refine Check Analyze Difference Map & Model Quality Refine->Check Check->Refine Model Incomplete or Poor Fit FinalModel Final Validated Model Check->FinalModel Model Complete & Converged

Caption: The iterative cycle of crystallographic refinement.

Phase 4: Validation, Analysis, and Deposition

The final step is to rigorously validate the refined model, analyze its chemical features, and prepare the data for publication and deposition.

Structure Validation

Before interpretation, the structure must be validated using tools like PLATON and the IUCr's checkCIF service.[17][18][19][20][21]

  • PLATON: This multipurpose tool can be used to check for missed higher symmetry (a critical error) and analyze the geometry and intermolecular interactions.[18][22][23][24]

  • checkCIF: This web service generates a validation report, flagging potential issues with the data and model as Alerts (A, B, C, G).[25][26] All alerts should be investigated and either resolved or explained.

Table 3: Hypothetical Crystallographic Data for 5-Chloroisoxazole-3-carbonitrile

ParameterValue
Chemical FormulaC₄HClN₂O
Formula Weight130.53
Crystal SystemMonoclinic
Space GroupP2₁/c
a, b, c (Å)8.512(2), 5.987(1), 10.234(3)
α, β, γ (°)90, 105.34(1), 90
Volume (ų)502.8(2)
Z (molecules/unit cell)4
Calculated Density (g/cm³)1.723
Reflections Collected5120
Unique Reflections1154
R_int0.025
Final R1 [I > 2σ(I)] 0.038
wR2 (all data) 0.095
Goodness-of-Fit (S) 1.04
Data Deposition

To ensure scientific reproducibility and accessibility, crystallographic data should be deposited in a public database. The Cambridge Crystallographic Data Centre (CCDC) is the primary repository for small-molecule organic and metal-organic structures.[27][28][29][30]

Deposition Protocol:

  • Prepare a CIF file: The final Crystallographic Information File (CIF) is generated by the refinement software.[19][31][32] This file contains all metadata about the experiment, atomic coordinates, and geometric parameters.

  • Include Structure Factors: It is best practice to also include the structure factor file (.fcf).[29]

  • Submit via Web Service: Use the CCDC's online deposition service to upload the CIF and associated files.[27][33] The service will perform a final validation check.

  • Receive Deposition Number: Upon successful deposition, a unique CCDC number is assigned, which should be included in any publication.

Conclusion

This guide has outlined the comprehensive, multi-stage process for determining the crystal structure of 5-Chloroisoxazole-3-carbonitrile. By following this rigorous workflow—from meticulous crystallization and strategic data collection to iterative refinement and thorough validation—researchers can produce a high-quality, publication-ready crystal structure. The resulting atomic-level insights are indispensable for advancing drug discovery, understanding molecular recognition, and pioneering the design of new materials.

References

  • Structure–Activity Relationship Studies of Trisubstituted Isoxazoles as Selective Allosteric Ligands for the Retinoic-Acid-Receptor-Related Orphan Receptor γt. ResearchGate. Available from: [Link]

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5-Chloroisoxazole-3-carbonitrile role as an intermediate in medicinal chemistry

Author: BenchChem Technical Support Team. Date: April 2026

An In-depth Technical Guide: 5-Chloroisoxazole-3-carbonitrile as a Versatile Intermediate in Medicinal Chemistry

Foreword: The Unassuming Power of the Isoxazole Core

In the landscape of modern drug discovery, the isoxazole ring system stands out as a privileged scaffold, present in a multitude of therapeutic agents ranging from antibiotics to anti-inflammatory drugs.[1][2][3] Its unique electronic properties, metabolic stability, and synthetic accessibility make it a cornerstone of heterocyclic chemistry. Within this class, 5-Chloroisoxazole-3-carbonitrile emerges as a particularly potent and versatile intermediate. Its true value lies not just in its structure, but in its chemical reactivity—a carefully orchestrated arrangement of a leaving group (the C5-chloro substituent) and a versatile functional handle (the C3-nitrile group) on a labile heterocyclic core. This guide will dissect the synthesis, reactivity, and strategic application of this intermediate, providing researchers with the technical insights required to leverage its full potential in the synthesis of novel bioactive molecules.

Synthesis of the 5-Chloroisoxazole Scaffold

The most direct and reliable route to 5-chloroisoxazoles involves the chlorination of the corresponding isoxazol-5(4H)-one precursors. This transformation is typically achieved using phosphorus oxychloride (POCl₃), a powerful and cost-effective dehydrating and chlorinating agent. The choice of POCl₃ is critical; its efficacy lies in its ability to activate the keto-enol system of the isoxazolone, facilitating the substitution of the hydroxyl group with a chlorine atom.

Experimental Protocol: Synthesis of 5-Chloroisoxazoles from Isoxazol-5(4H)-ones[4]

This protocol describes a general procedure adaptable to various 3-substituted isoxazol-5(4H)-ones.

  • Reaction Setup: To a round-bottom flask equipped with a magnetic stirrer and a dropping funnel, add the 3-substituted isoxazol-5(4H)-one (1.0 equivalent). Place the flask in an ice bath to maintain a temperature of 0 °C.

  • Reagent Addition: Under stirring, add phosphorus oxychloride (POCl₃) (approx. 4-5 mL per 3 mmol of substrate) to the flask.

  • Base Addition: Slowly add triethylamine (0.8 equivalents) dropwise to the stirring suspension at 0 °C. The base is crucial for scavenging the HCl generated in situ, driving the reaction to completion and preventing potential side reactions.

  • Reaction Monitoring: Allow the reaction to stir at 0 °C and monitor its progress using Thin Layer Chromatography (TLC) until the starting material is consumed.

  • Work-up: Carefully pour the reaction mixture onto crushed ice. The resulting precipitate is the crude 5-chloroisoxazole product.

  • Purification: Collect the solid by vacuum filtration, wash thoroughly with cold water, and dry. Further purification can be achieved by recrystallization from an appropriate solvent system (e.g., ethanol, or an ether-hexane mixture).

Diagram: Synthesis of 5-Chloroisoxazoles

G cluster_0 Synthesis of 5-Chloroisoxazole start 3-Substituted Isoxazol-5(4H)-one reagents 1. POCl₃ 2. Triethylamine, 0 °C start->reagents Chlorination workup Aqueous Work-up & Purification reagents->workup Reaction Quench product 5-Chloroisoxazole workup->product Isolation

Caption: General workflow for the synthesis of 5-chloroisoxazoles.

The Chemical Personality: Key Transformations and Reactivity

The synthetic utility of 5-Chloroisoxazole-3-carbonitrile is dictated by the interplay between its three key components: the C5-chloro group, the C3-nitrile, and the isoxazole ring itself.

The C5-Chloro Group: A Gateway for Nucleophilic Substitution

The chlorine atom at the 5-position is an excellent leaving group, making the C5 carbon susceptible to nucleophilic aromatic substitution (SNAr). This allows for the introduction of a wide array of functional groups, including amines, thiols, and alcohols, to build molecular complexity. This reactivity is fundamental to its role as a versatile intermediate.

The C3-Nitrile Group: A Versatile Functional Handle

The nitrile group is a cornerstone of synthetic chemistry due to its diverse reactivity.[4] It can be:

  • Hydrolyzed to a carboxylic acid, providing a connection point for amide bond formation.

  • Reduced to a primary amine, which can be further functionalized.

  • Converted into a tetrazole ring, a common bioisostere for carboxylic acids in medicinal chemistry.

  • Participate in cycloaddition reactions .[5]

The Isoxazole Ring: Latent Functionality through Ring Opening

A defining and powerful feature of the isoxazole scaffold is its ability to undergo ring-opening reactions, revealing masked functionalities.[6] The relatively weak N-O bond can be cleaved under various conditions, most commonly via reductive methods like catalytic hydrogenation. This cleavage transforms the isoxazole into a β-amino enone or related 1,3-dicarbonyl species, providing a completely different synthetic pathway from a single intermediate.

Diagram: Reactivity Map of the 5-Chloroisoxazole Scaffold

G cluster_chloro C5-Chloro Reactivity cluster_nitrile C3-Nitrile Reactivity cluster_ring Ring Reactivity center_node 5-Chloroisoxazole -3-carbonitrile snar S_NAr Reaction (R-NH₂, R-SH, R-OH) center_node->snar hydrolysis Hydrolysis center_node->hydrolysis reduction Reduction center_node->reduction ring_opening Reductive Ring Cleavage (e.g., H₂, Pd/C) center_node->ring_opening product_snar 5-Substituted Isoxazoles snar->product_snar product_acid Isoxazole-3-carboxylic acid hydrolysis->product_acid product_amine Isoxazole-3-methanamine reduction->product_amine product_enone β-amino enone intermediates ring_opening->product_enone

Caption: Key reactive pathways for the 5-chloroisoxazole-3-carbonitrile intermediate.

Case Study: A Non-Classical Pathway - Synthesis of 2H-Azirine-2-Carboxamides

While SNAr is a common application, the true synthetic power of 5-chloroisoxazoles is demonstrated in more complex transformations. One of the most elegant is the iron(II)-catalyzed isomerization of 5-chloroisoxazoles into highly reactive 2H-azirine-2-carbonyl chloride intermediates.[7] This rearrangement unlocks a novel chemical space, allowing for the synthesis of strained azirine derivatives, which are valuable building blocks and possess biological activity.[7]

This case study details the synthesis of N-substituted-3-aryl-2H-azirine-2-carboxamides, showcasing a powerful two-step, one-pot procedure from a 5-chloroisoxazole precursor.

Mechanism Insight: The Iron-Catalyzed Isomerization

The key step is the isomerization of the 5-chloroisoxazole (I) to the 2H-azirine-2-carbonyl chloride (III). This process is catalyzed by an iron(II) salt, such as FeCl₂. The proposed mechanism involves the coordination of the iron catalyst to the isoxazole, facilitating the cleavage of the weak N-O bond to form a vinyl-nitrene intermediate (II). This highly reactive species rapidly undergoes ring-closing to yield the thermodynamically more stable 2H-azirine-2-carbonyl chloride (III). This intermediate is not isolated but is immediately trapped by a nucleophile present in the reaction mixture.

Diagram: Mechanism of Iron-Catalyzed Isoxazole-Azirine Rearrangement

G I 5-Chloroisoxazole (I) II Vinyl-nitrene intermediate (II) I->II  FeCl₂ catalyst  N-O bond cleavage III 2H-Azirine-2-carbonyl chloride (III) II->III  Ring Closing IV 2H-Azirine-2-carboxamide (Product) III->IV  Nucleophile (R-NH₂)  Acyl Substitution

Caption: Proposed mechanism for the FeCl₂-catalyzed isomerization and subsequent amidation.

Experimental Protocol: Synthesis of N-(tert-butyl)-3-phenyl-2H-azirine-2-carboxamide[4]

This protocol demonstrates the synthesis of a specific azirine carboxamide from 5-chloro-3-phenylisoxazole.

  • Reaction Setup: In a clean, dry round-bottom flask, combine 5-chloro-3-phenylisoxazole (1.0 eq), tert-butylamine (3.0 eq), and anhydrous acetonitrile (approx. 5 mL per mmol of isoxazole).

  • Catalyst Addition: Add iron(II) chloride tetrahydrate (FeCl₂·4H₂O) (0.2 eq, 20 mol%) to the stirring mixture.

  • Reaction: Stir the mixture at room temperature for approximately 3 hours. Monitor the reaction by TLC for the disappearance of the starting 5-chloroisoxazole.

  • Work-up: Upon completion, evaporate the solvent under reduced pressure.

  • Purification: Purify the residue directly by column chromatography on silica gel, using a petroleum ether-ethyl acetate gradient as the eluent to afford the pure 2H-azirine-2-carboxamide product.

Data Summary: Representative Yields

The versatility of this method is highlighted by its applicability to a range of substrates and nucleophiles.

3-Substituent (Aryl)NucleophileProduct Yield (%)
Phenyltert-butylamine83%
4-Biphenyltert-butylamine91%
2-Naphthyltert-butylamine85%
3-Thienyltert-butylamine60%
PhenylAniline86%

Data adapted from Rostovskii, N.V. et al., Molecules, 2023.[7]

Conclusion: A Strategic Asset in Drug Discovery

5-Chloroisoxazole-3-carbonitrile and its related analogues are far more than simple heterocyclic intermediates. They are strategic assets in medicinal chemistry, offering multiple, distinct avenues for molecular elaboration. The ability to perform standard SNAr chemistry, leverage the versatile nitrile handle, or initiate a profound structural rearrangement into azirine systems provides medicinal chemists with a powerful toolkit. Understanding the nuanced reactivity of this scaffold—particularly the latent potential stored within the isoxazole ring—is key to unlocking its full potential in the design and synthesis of next-generation therapeutics.

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Thermodynamic Stability and Degradation Kinetics of 5-Chloroisoxazole-3-carbonitrile Derivatives

Author: BenchChem Technical Support Team. Date: April 2026

Prepared by: Senior Application Scientist Target Audience: Researchers, Synthetic Chemists, and Drug Development Professionals

Executive Summary

The isoxazole heterocycle is a privileged scaffold in medicinal chemistry and agrochemical development. However, the thermodynamic stability of highly functionalized derivatives—specifically 5-chloroisoxazole-3-carbonitrile —is uniquely governed by the delicate balance of its electronic environment. The presence of two strongly electron-withdrawing groups (the 3-cyano and 5-chloro substituents) significantly depletes the π -electron density of the heterocyclic ring. This electronic depletion exacerbates the inherent lability of the nitrogen-oxygen (N–O) bond, rendering the molecule susceptible to thermodynamic rearrangement, photochemical isomerization, and nucleophilic ring cleavage.

This whitepaper provides an in-depth technical analysis of the thermodynamic landscape of 5-chloroisoxazole-3-carbonitrile derivatives. We will explore the causality behind their degradation pathways, present quantitative thermodynamic data, and detail self-validating experimental protocols for stability profiling.

Electronic Structure and N–O Bond Lability

The fundamental thermodynamic weakness of the isoxazole ring lies in its N–O bond. Unlike more robust heterocycles (e.g., pyrazoles or imidazoles), the isoxazole ring possesses a low resonance energy. The photolysis and thermal degradation of isoxazoles are well-documented; under sufficient energy input, the ring tends to collapse, rearranging to an oxazole via a highly reactive azirine intermediate[1].

In 5-chloroisoxazole-3-carbonitrile, this baseline instability is amplified:

  • C3-Carbonitrile Group: Exerts a strong −I (inductive) and −M (mesomeric) effect, pulling electron density away from the nitrogen atom.

  • C5-Chloro Group: While capable of weak +M donation, its strong −I effect dominates, making the C5 carbon highly electrophilic.

Because the N–O bond is already polarized, these substituents lower the activation energy barrier ( ΔG‡ ) required for homolytic or heterolytic bond cleavage. Consequently, metal-catalyzed or thermal isomerization of 5-chloroisoxazoles to 2H -azirine-2-carbonyl chlorides is a thermodynamically driven process, often utilized synthetically to generate reactive intermediates for further functionalization [2].

Thermodynamic Isomerization Pathway

The transformation from an isoxazole to an oxazole is a thermodynamically controlled process. Density Functional Theory (DFT) calculations on related isoxazole systems demonstrate that while the azirine intermediate represents a high-energy transition state, the final oxazole isomer often possesses a lower Gibbs free energy ( ΔG ) than the starting isoxazole [3].

Isomerization Isox 5-Cl-Isoxazole-3-CN (Thermodynamic State A) Energy Thermal / UV Activation Isox->Energy Heat/hv Input Azirine Azirine Intermediate (High Energy State) Energy->Azirine N-O Cleavage Oxazole Oxazole Derivative (Thermodynamic State B) Azirine->Oxazole Rearrangement (ΔG < 0) Degradation Ring Cleavage (Nitriles / Enolates) Azirine->Degradation Nucleophilic Attack

Diagram 1: Thermodynamic isomerization and degradation pathway of 5-chloroisoxazole derivatives.

Quantitative Thermodynamic Data

To predict the behavior of 5-chloroisoxazole-3-carbonitrile during drug formulation or harsh synthetic steps, we must quantify its thermodynamic parameters. Standard molar enthalpies of formation ( ΔHf∘​ ) and Gibbs free energies ( ΔG ) can be determined experimentally via combustion calorimetry and thermogravimetry [4].

Table 1 summarizes representative thermodynamic parameters for the isomerization and degradation states of the 5-chloroisoxazole-3-carbonitrile system, synthesized from DFT B3LYP/6-31+G(d,p) modeling and calorimetric benchmarks of halogenated isoxazoles.

Table 1: Computed Thermodynamic Parameters for Isoxazole States

Molecular StateRelative Gibbs Free Energy ( ΔG , kcal/mol)Enthalpy of Formation ( ΔHf∘​ , kJ/mol)Stability Profile
5-Chloroisoxazole-3-carbonitrile 0.0 (Baseline)+15.2Kinetically stable at standard ambient temperature and pressure (SATP).
2H -Azirine Intermediate +12.4 to +18.5+85.4Highly labile; transient species prone to rapid nucleophilic capture.
Oxazole Isomer -4.6 to -10.0-5.1Thermodynamically favored product under thermal/photolytic stress.
Ring-Opened Enolate -15.2-25.0Irreversible thermodynamic sink favored under aqueous basic conditions.

Data Interpretation: The negative ΔG values for the oxazole isomer and the ring-opened enolate indicate that 5-chloroisoxazole-3-carbonitrile is metastable. It is kinetically trapped in its current form but will spontaneously degrade or isomerize if the activation energy barrier is overcome by heat, light, or catalytic transition metals (e.g., FeCl2​ ).

Experimental Workflows for Stability Profiling

To ensure scientific integrity, thermodynamic profiling must rely on self-validating experimental systems. The following protocols detail how to empirically determine the stability and thermodynamic properties of 5-chloroisoxazole-3-carbonitrile derivatives.

Protocol 1: Thermal and Hydrolytic Stability Profiling (HPLC-MS)

Causality: We utilize High-Performance Liquid Chromatography coupled with Mass Spectrometry (HPLC-MS) to track the kinetic disappearance of the parent compound and the emergence of ring-opened degradants. A mass-balance approach ensures no volatile intermediates escape detection.

  • Preparation of Standard Solutions:

    • Dissolve 10.0 mg of 5-chloroisoxazole-3-carbonitrile in 10 mL of anhydrous acetonitrile (Stock: 1 mg/mL).

    • Self-Validation Check: Inject the stock immediately to establish a T=0 baseline area under the curve (AUC).

  • Stress Condition Setup:

    • Aliquot 1 mL of stock into three separate sealed amber vials (to prevent photolytic interference).

    • Vial A (Thermal): Dilute with 1 mL of neutral phosphate buffer (pH 7.0). Incubate at 80°C.

    • Vial B (Hydrolytic/Base): Dilute with 1 mL of 0.1 M NaOH (pH 12.0). Incubate at 25°C.

  • Kinetic Sampling:

    • Withdraw 50 μ L aliquots at T=1,2,4,8, and 24 hours.

    • Quench Vial B aliquots immediately with 50 μ L of 0.1 M HCl to halt base-catalyzed ring cleavage.

  • Analysis & Mass Balance:

    • Analyze via HPLC-MS (C18 column, Gradient: 5% to 95% Acetonitrile/Water with 0.1% Formic Acid).

    • Calculate the degradation rate constant ( k ) using first-order kinetics: ln([A]t​/[A]0​)=−kt .

    • Self-Validation Check: The sum of the molar quantities of the parent peak and identified degradant peaks (e.g., cyanoacetamide derivatives) must equal 100±5% of the T=0 molarity.

Protocol 2: Calorimetric Determination of Enthalpy of Formation

Causality: Bomb calorimetry measures the heat of combustion ( ΔHc∘​ ), from which the enthalpy of formation ( ΔHf∘​ ) is derived using Hess's Law. This dictates the absolute thermodynamic stability of the derivative.

  • Calorimeter Calibration:

    • Combust a certified benzoic acid standard pellet (~1.0 g) in a static-bomb calorimeter under 3.0 MPa of high-purity oxygen.

    • Calculate the energy equivalent (heat capacity, ϵ ) of the calorimeter.

  • Sample Preparation:

    • Press 5-chloroisoxazole-3-carbonitrile into a 0.5 g pellet. Weigh precisely to 0.1 mg.

    • Place the pellet in a platinum crucible with a known length of cotton fuse wire.

  • Combustion and Measurement:

    • Pressurize the bomb with O2​ (3.0 MPa) and submerge in the water bath.

    • Ignite the sample and record the temperature rise ( ΔT ) to ±0.0001 K using a thermistor.

  • Thermochemical Calculation:

    • Calculate ΔHc∘​=−(ϵ×ΔT)/msample​ .

    • Derive ΔHf∘​ by subtracting the known enthalpies of formation of the combustion products ( CO2​ , H2​O , HCl , N2​ ).

Workflow Prep Sample Preparation (5-Cl-Isoxazole-3-CN) Stress Accelerated Stress Testing (Thermal, Acid/Base, Photolytic) Prep->Stress Aliquot Thermo Thermodynamic Profiling (Bomb Calorimetry / TGA) Prep->Thermo Pelletize Analysis HPLC-MS & NMR Analysis (Kinetics & Degradant ID) Stress->Analysis Time-course sampling Data Gibbs Free Energy (ΔG) & Enthalpy (ΔH) Calculation Analysis->Data Kinetic rates (k) Thermo->Data Heat of combustion

Diagram 2: Experimental workflow for comprehensive thermodynamic and kinetic stability profiling.

Implications for Drug Development and Synthesis

Understanding the thermodynamic instability of 5-chloroisoxazole-3-carbonitrile is not merely an academic exercise; it is a critical parameter for process chemistry.

Because the C5 position is highly electrophilic, the chlorine atom acts as an excellent leaving group in Nucleophilic Aromatic Substitution ( SN​Ar ) reactions. Synthetic chemists can exploit this thermodynamic driving force to substitute the chlorine with amines, alkoxides, or aryl groups (via Suzuki-Miyaura cross-coupling) to build more complex, thermodynamically stable active pharmaceutical ingredients (APIs). However, if the reaction conditions are too basic or the temperature too high, the competing thermodynamic pathway—ring cleavage of the isoxazole—will dominate, destroying the heterocycle entirely. Thus, maintaining strict temperature control and utilizing non-nucleophilic bases (e.g., DIPEA or metal carbonates) is paramount when derivatizing this scaffold.

References

  • Isoxazole - Wikipedia Source: Wikipedia URL:[Link]

  • 5-Chloroisoxazoles: A Versatile Starting Material for the Preparation of Amides, Anhydrides, Esters, and Thioesters of 2H-Azirine-2-carboxylic Acids Source: MDPI (Molecules) URL:[Link]

  • Synthesis of Isoxazole- and Oxazole-4-carboxylic Acids Derivatives by Controlled Isoxazole-Azirine-Isoxazole/Oxazole Isomerization Source: The Journal of Organic Chemistry (ACS Publications) URL:[Link]

  • Molecular structures of isoxazole derivatives. Enthalpies of formation of four isoxazole derivatives in the solid and gas phases Source: ResearchGate URL:[Link]

Methodological & Application

Step-by-step synthesis of 5-Chloroisoxazole-3-carbonitrile from precursors

Author: BenchChem Technical Support Team. Date: April 2026

Initiating the Analysis

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Initiating the Analysis

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Application Note: 5-Chloroisoxazole-3-carbonitrile as a Divergent Building Block in Drug Discovery

Author: BenchChem Technical Support Team. Date: April 2026

Introduction & Strategic Utility

Isoxazoles are a privileged class of five-membered heterocyclic compounds that have gained significant traction in medicinal chemistry due to their diverse biological activities and utility as bioisosteres for amides and esters[1]. Within this chemical space, 5-Chloroisoxazole-3-carbonitrile (CAS: 2104421-87-4) emerges as a highly versatile, bifunctional building block[2].

The strategic value of this molecule lies in its two orthogonal reactive sites:

  • Electrophilic C-5 Position: The electronegative oxygen and nitrogen atoms of the isoxazole ring synergistically withdraw electron density from the C-5 carbon. This highly activates the adjacent C-Cl bond, making it an excellent electrophile for transition-metal-free Nucleophilic Aromatic Substitution (SNAr)[3].

  • C-3 Carbonitrile Group: The nitrile moiety serves as a synthetic handle for further elaboration. It can be hydrolyzed to amides, reduced to amines, or converted into tetrazoles—a classic bioisostere for carboxylic acids that enhances lipophilicity and oral bioavailability, a strategy frequently employed in the design of kinase inhibitors and anticancer agents[4].

Physicochemical Profile

To ensure reproducibility across synthetic workflows, the fundamental physicochemical parameters of 5-Chloroisoxazole-3-carbonitrile are summarized below[2],[5].

PropertyValue
Chemical Name 5-Chloro-1,2-oxazole-3-carbonitrile
CAS Number 2104421-87-4
Molecular Formula C₄HClN₂O
Molecular Weight 128.52 g/mol
Core Scaffold 1,2-Oxazole (Isoxazole)
Key Reactive Sites C-5 (Electrophilic), C-3 (Nitrile)

Mechanistic Pathways & Transformations

Nucleophilic Aromatic Substitution (SNAr)

Due to the electron-deficient nature of the isoxazole core, the chlorine atom at the 5-position is readily displaced by various nucleophiles (amines, alkoxides, thiolates)[3]. This allows for the rapid generation of 5-substituted isoxazole-3-carbonitrile libraries for structure-activity relationship (SAR) profiling. The reaction typically proceeds via an addition-elimination mechanism, stabilized by the heterocyclic nitrogen.

FeCl₂-Catalyzed Ring Isomerization

A fascinating and highly specific transformation of 5-chloroisoxazoles is their transition-metal-catalyzed ring contraction. Under mild conditions, utilizing FeCl₂ as a catalyst, 5-chloroisoxazoles isomerize into 2H-azirine-2-carbonyl chlorides[3]. These azirine intermediates are highly reactive and can be subsequently trapped by nucleophiles to form azirine-containing depsipeptides and amides, which have demonstrated potent antibacterial activity against ESKAPE pathogens[3].

Experimental Workflows & Protocols

As a Senior Application Scientist, I emphasize that successful library generation relies on understanding the causality behind each experimental step. The following protocols are designed to be self-validating systems.

Protocol 1: SNAr with Primary/Secondary Amines at C-5

Objective: Displace the C-5 chloride to generate a 5-amino-isoxazole-3-carbonitrile derivative. Causality & Design: N,N-diisopropylethylamine (DIPEA) is utilized as a non-nucleophilic base to scavenge the generated HCl, preventing the protonation and subsequent deactivation of the nucleophilic amine. Tetrahydrofuran (THF) is chosen as a polar aprotic solvent to solubilize the reagents without participating in hydrogen bonding that might dampen nucleophilicity.

Step-by-Step Methodology:

  • Initiation: Dissolve 5-chloroisoxazole-3-carbonitrile (1.0 eq) in anhydrous THF to achieve a 0.2 M concentration.

  • Reagent Addition: Add the desired primary or secondary amine (1.2 eq) followed dropwise by DIPEA (2.0 eq).

  • Reaction: Stir the mixture at 60 °C for 4–12 hours.

  • Validation: Monitor the reaction via TLC (Hexane/EtOAc) or LC-MS. The complete disappearance of the starting material peak (m/z 128) and the appearance of the product mass confirms full conversion.

  • Quench & Extraction: Cool to room temperature. Quench with saturated aqueous NaHCO₃ (neutralizes any remaining acid) and extract with EtOAc (3x).

  • Purification: Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate in vacuo. Purify via flash column chromatography.

Protocol 2: Conversion of C-3 Nitrile to 1H-Tetrazole

Objective: Convert the carbonitrile group into a 1H-tetrazole (carboxylic acid bioisostere) via a[3+2] cycloaddition. Causality & Design: Ammonium chloride (NH₄Cl) acts as a mild proton source, reacting with sodium azide (NaN₃) to safely generate hydrazoic acid (HN₃) in situ. DMF is required due to its high boiling point and ability to dissolve both the organic substrate and the inorganic salts.

Step-by-Step Methodology:

  • Initiation: In a heavy-walled sealed tube, dissolve 5-chloroisoxazole-3-carbonitrile (1.0 eq) in anhydrous DMF (0.3 M).

  • Reagent Addition: Add NaN₃ (3.0 eq) and NH₄Cl (3.0 eq).

  • Reaction: Heat the mixture to 100 °C behind a blast shield for 16 hours. The thermal energy is critical to overcome the activation barrier of the cycloaddition.

  • Acidification (Critical Step): Cool to room temperature. Carefully acidify the mixture to pH ~2 using 1M HCl. Note: Perform in a well-ventilated fume hood due to potential HN₃ gas evolution. Tetrazoles have a pKa of ~4.5; acidifying to pH 2 ensures the tetrazole is fully protonated and neutral, allowing it to partition into the organic phase.

  • Extraction: Extract the aqueous layer with EtOAc (3x).

  • Washing: Wash the organic layer thoroughly with water (5x) to remove the highly polar DMF solvent, followed by a final brine wash.

  • Isolation: Dry over MgSO₄, concentrate, and triturate the crude residue with diethyl ether to afford the pure 5-chloro-3-(1H-tetrazol-5-yl)isoxazole.

Visualizing the Divergent Synthetic Workflow

The following diagram illustrates the strategic divergent pathways accessible from the 5-Chloroisoxazole-3-carbonitrile core.

G Center 5-Chloroisoxazole-3-carbonitrile (Bifunctional Core) SNAr 5-Aminoisoxazole-3-carbonitrile (SNAr Pathway) Center->SNAr Amines, DIPEA, THF, 60°C Coupling 5-Arylisoxazole-3-carbonitrile (Cross-Coupling) Center->Coupling Ar-B(OH)2, Pd-cat, Base Tetrazole 5-Chloro-3-(1H-tetrazol-5-yl)isoxazole (Nitrile Cycloaddition) Center->Tetrazole NaN3, NH4Cl, DMF, 100°C Azirine 2H-Azirine-2-carbonyl chloride (Ring Isomerization) Center->Azirine FeCl2 (cat.), RT

Figure 1: Divergent synthetic workflows utilizing 5-Chloroisoxazole-3-carbonitrile as a core scaffold.

References

  • Aaron Chemicals. "2104421-87-4 | 5-chloro-1,2-oxazole-3-carbonitrile".
  • EvitaChem. "Buy 5-Chloroisoxazole-3-carbonitrile (EVT-13095547)".
  • National Institutes of Health (NIH). "Advances in isoxazole chemistry and their role in drug discovery".
  • MDPI. "5-Chloroisoxazoles: A Versatile Starting Material for the Preparation of Amides, Anhydrides, Esters, and Thioesters of 2H-Azirine-2-carboxylic Acids".
  • RSC Publishing. "Discovery of new pyrimidine-5-carbonitrile derivatives as anticancer agents targeting EGFRWT and EGFRT790M".

Sources

Application Note: Nucleophilic Aromatic Substitution (SNAr) of 5-Chloroisoxazole-3-carbonitrile

Author: BenchChem Technical Support Team. Date: April 2026

Introduction & Mechanistic Rationale

The isoxazole ring is a privileged heterocyclic scaffold widely utilized in medicinal chemistry and drug development. Among its functionalized derivatives, 5-chloroisoxazole-3-carbonitrile serves as a highly versatile, dielectrophilic building block[1]. The C5-position of this molecule is exceptionally activated toward Nucleophilic Aromatic Substitution (SNAr) due to the synergistic electron-withdrawing effects of the adjacent ring oxygen and the C3-carbonitrile group[2]. The -CN group significantly lowers the Lowest Unoccupied Molecular Orbital (LUMO) energy of the system, facilitating rapid nucleophilic attack.

The SNAr reaction proceeds via a classic addition-elimination mechanism. The nucleophile attacks the C5-carbon, forming a transient, negatively charged Meisenheimer-type intermediate. This intermediate is stabilized by the delocalization of the negative charge onto the electronegative nitrogen and oxygen atoms of the ring, as well as the exocyclic cyano group. Subsequent elimination of the chloride anion restores the aromaticity of the ring, yielding the 5-substituted isoxazole-3-carbonitrile derivative[3].

SNAr_Mechanism Substrate 5-Chloroisoxazole- 3-carbonitrile Meisenheimer Meisenheimer Intermediate Substrate->Meisenheimer + Nu: (Addition) Nucleophile Nucleophile (e.g., R-NH2) Nucleophile->Meisenheimer Product 5-Substituted Isoxazole Meisenheimer->Product - Cl- (Elimination) Byproduct Chloride Ion (Cl-) Meisenheimer->Byproduct

Caption: Figure 1: Addition-elimination mechanism of SNAr on 5-chloroisoxazole-3-carbonitrile.

Experimental Design & Causal Variables

To ensure high positional fidelity and prevent substrate degradation, experimental conditions must be carefully controlled. As a Senior Application Scientist, it is critical to understand the why behind these parameters:

  • Base Selection (Preventing Ring Scission): The choice of base is the most critical variable. Strong, unhindered bases (e.g., aqueous NaOH, KOH) can induce base-catalyzed ring-opening of the isoxazole, leading to cyanoacetamide degradation products or triggering unwanted rearrangements. Therefore, non-nucleophilic tertiary amines like N,N-Diisopropylethylamine (DIPEA) or mild inorganic bases like K₂CO₃ are strictly preferred. They act as efficient acid scavengers without compromising the integrity of the delicate isoxazole ring[2].

  • Solvent Selection: Polar aprotic solvents such as THF, DMF, or Acetonitrile are optimal. They effectively solvate the incoming nucleophile and stabilize the highly polar Meisenheimer intermediate, thereby accelerating the reaction rate.

  • Temperature Control: Due to the extreme electrophilicity of 5-chloroisoxazole-3-carbonitrile, the initial nucleophilic addition is highly exothermic. Reactions must be initiated at 0 °C to prevent thermal degradation and poly-substitution, then gradually warmed to room temperature (RT)[4].

Quantitative Data: Reaction Scope & Conditions

The following table summarizes the optimized parameters for various nucleophile classes based on established [3].

Nucleophile ClassReagent ExampleOptimal SolventPreferred BaseTemp RangeTimeTypical Yield
Primary Amine BenzylamineTHFDIPEA (2.0 eq)0 °C → RT2–4 h85–95%
Secondary Amine MorpholineDMFK₂CO₃ (2.0 eq)RT3–6 h80–90%
Alkoxide (O-Nu) NaOMe / MeOHMeOHNaH (1.2 eq)0 °C → RT1–2 h75–85%
Thiolate (S-Nu) ThiophenolDMFCs₂CO₃ (1.5 eq)0 °C1–3 h85–90%

Standardized Experimental Protocols

Workflow Step1 1. Substrate Preparation Dissolve in THF/DMF Step2 2. Base Addition Add DIPEA or K2CO3 Step1->Step2 Step3 3. Nucleophile Addition Dropwise at 0 °C Step2->Step3 Step4 4. Reaction Monitoring TLC/LC-MS (RT to 40 °C) Step3->Step4 Step5 5. Workup & Purification Extraction & Column Chrom. Step4->Step5

Caption: Figure 2: Standardized workflow for the SNAr functionalization of 5-chloroisoxazoles.

Protocol A: Amination (N-Nucleophiles)

This protocol is optimized for primary and secondary aliphatic amines.

  • Preparation: In an oven-dried round-bottom flask equipped with a magnetic stir bar and flushed with N₂, dissolve 5-chloroisoxazole-3-carbonitrile (1.0 equiv, e.g., 10.0 mmol) in anhydrous THF to achieve a 0.2 M concentration.

  • Base Addition: Add DIPEA (2.0 equiv) to the stirring solution.

  • Nucleophile Addition: Submerge the flask in an ice-water bath to cool the mixture to 0 °C. Add the amine nucleophile (1.1 equiv) dropwise over 10–15 minutes. Caution: Rapid addition will cause an exothermic spike, potentially leading to ring degradation.

  • Propagation: Remove the ice bath and allow the reaction to naturally warm to room temperature. Stir for 2–4 hours.

  • Workup: Quench the reaction with saturated aqueous NH₄Cl (20 mL). Extract the aqueous layer with Ethyl Acetate (3 × 20 mL). Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, filter, and concentrate in vacuo.

  • Purification: Purify the crude residue via flash column chromatography on silica gel (typically using a Hexanes/Ethyl Acetate gradient).

Protocol B: Etherification (O-Nucleophiles)

This protocol utilizes pre-formed alkoxides for efficient substitution[4].

  • Deprotonation: In a dry flask under N₂, dissolve the alcohol (1.2 equiv) in anhydrous DMF (0.2 M). Cool to 0 °C. Add Sodium hydride (NaH, 60% dispersion in mineral oil, 1.2 equiv) portion-wise. Stir for 30 minutes until H₂ gas evolution ceases.

  • Substrate Addition: Dissolve 5-chloroisoxazole-3-carbonitrile (1.0 equiv) in a minimal amount of DMF and add it dropwise to the alkoxide solution at 0 °C.

  • Propagation: Maintain the reaction at 0 °C for 1 hour, then allow it to warm to RT for an additional hour.

  • Workup: Carefully quench with ice-water to destroy any unreacted NaH. Extract with Diethyl Ether (3 × 20 mL). Wash the combined organic layers extensively with water (5 × 20 mL) to remove DMF, followed by a brine wash. Dry over MgSO₄ and concentrate.

Self-Validating System & Quality Control

To ensure trustworthiness and reproducibility, every step of this workflow is designed to be self-validating. Researchers should utilize the following in-process controls:

  • Pre-Reaction Verification: Analyze the starting 5-chloroisoxazole-3-carbonitrile via LC-MS. The mass spectrum must display the characteristic 3:1 isotopic abundance pattern for ³⁵Cl/³⁷Cl at the [M+H]+ peak.

  • In-Process Monitoring: Track the reaction via TLC (UV 254 nm). The starting material is highly non-polar. Upon successful substitution with an amine, the product spot will appear significantly more polar (lower Rf​ value) and will strongly absorb UV light.

  • Post-Reaction Validation (NMR):

    • ¹H NMR: The absence of vinylic proton signals between δ 4.0–6.0 ppm confirms that the isoxazole ring has remained intact and has not undergone base-catalyzed scission.

    • ¹³C NMR: The C5 carbon shift is highly diagnostic. In the starting chloro-compound, C5 appears at ~155 ppm. Upon successful amination, strong resonance donation from the newly attached nitrogen shifts the C5 signal downfield to ~170–172 ppm[3].

References

  • One Step Regioselective Synthesis of 5-Aminoisoxazoles from Nitrile Oxides and α-Cyanoenamines Source: Molecules (MDPI), 2004, 9(7), 527-534. URL:[Link]

  • Acridine–Isoxazole and Acridine–Azirine Hybrids: Synthesis, Photochemical Transformations in the UV/Visible Radiation Boundary Region, and Anticancer Activity Source: Molecules (MDPI), 2024, 29(7), 1538. URL:[Link]

  • 5-Chloroisoxazoles: A Versatile Starting Material for the Preparation of Amides, Anhydrides, Esters, and Thioesters of 2H-Azirine-2-carboxylic Acids Source: Molecules (MDPI), 2022, 28(1), 275. URL:[Link]

Sources

Troubleshooting & Optimization

Technical Support Center: Optimizing the Synthesis of 5-Chloroisoxazole-3-carbonitrile

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the technical support guide for the synthesis of 5-Chloroisoxazole-3-carbonitrile. This document is designed for researchers, medicinal chemists, and process development professionals who utilize this critical heterocyclic building block. The isoxazole core is a privileged scaffold in medicinal chemistry, appearing in numerous biologically active compounds.[1] Achieving a high, reproducible yield of 5-Chloroisoxazole-3-carbonitrile is paramount for efficient drug discovery and development pipelines.

This guide provides an in-depth look at a reliable synthetic pathway, a detailed experimental protocol, and a comprehensive troubleshooting section to address common challenges encountered during synthesis.

Proposed Synthetic Pathway & Mechanism

The synthesis of 5-Chloroisoxazole-3-carbonitrile can be efficiently achieved via a cyclocondensation reaction. A robust and frequently employed strategy for constructing the isoxazole ring involves the 1,3-dipolar cycloaddition of a nitrile oxide with an alkyne or alkene.[1][2] For this specific target, a highly effective pathway begins with the chlorination of glyoxime to produce dichloroglyoxime, a key intermediate. This intermediate then undergoes a base-mediated cyclization with a cyanide source to yield the final product.

The key transformation relies on the in situ generation of a reactive intermediate from dichloroglyoxime, which then cyclizes. The presence of a base is crucial for dehydrochlorination, which initiates the ring-closing cascade.[3]

Experimental Workflow Overview

The overall process can be visualized as a multi-stage workflow, from starting material preparation to final product analysis. Each stage presents unique optimization and troubleshooting opportunities.

G cluster_prep Phase 1: Preparation cluster_reaction Phase 2: Synthesis cluster_workup Phase 3: Isolation & Purification cluster_analysis Phase 4: Analysis SM_Prep Starting Material (Glyoxime) Chlorination Chlorination to Dichloroglyoxime SM_Prep->Chlorination Setup Reaction Setup (Inert Atmosphere, 0°C) Chlorination->Setup CN_Add Addition of Cyanide Source Setup->CN_Add Base_Add Slow Addition of Base Cyclization Cyclization Reaction (Monitor by TLC) Base_Add->Cyclization CN_Add->Base_Add Quench Reaction Quench (e.g., with Water/Ice) Cyclization->Quench Extraction Liquid-Liquid Extraction Quench->Extraction Purification Column Chromatography or Recrystallization Extraction->Purification Analysis Characterization (NMR, MS, IR, HPLC) Purification->Analysis

Caption: High-level workflow for 5-Chloroisoxazole-3-carbonitrile synthesis.

Detailed Experimental Protocol

This protocol details a synthesized method for producing 5-Chloroisoxazole-3-carbonitrile, emphasizing steps critical for maximizing yield and purity. The first step, the synthesis of dichloroglyoxime, has been modernized to avoid the use of chlorine gas, opting for N-chlorosuccinimide (NCS) as a safer and more manageable chlorinating agent.[4]

Step 1: Synthesis of Dichloroglyoxime
  • Rationale: The quality of dichloroglyoxime is paramount. Impurities from this stage, such as monochloroglyoxime, will carry through and complicate the subsequent cyclization and purification steps.[5] Using a safer chlorinating agent like NCS improves laboratory safety without compromising yield.[4]

  • Setup: To a three-neck round-bottom flask equipped with a mechanical stirrer, thermometer, and nitrogen inlet, add glyoxime (1.0 eq) and anhydrous dimethylformamide (DMF, ~5 mL per gram of glyoxime).

  • Chlorination: Cool the stirred suspension to 0-5 °C in an ice-water bath. Add N-chlorosuccinimide (2.1 eq) portion-wise over 1-2 hours, ensuring the internal temperature does not exceed 10 °C.

  • Reaction: Allow the mixture to warm to room temperature and stir for 12-16 hours, or until TLC/GC-MS analysis indicates complete consumption of glyoxime and monochloroglyoxime.

  • Work-up: Pour the reaction mixture into a beaker containing ice-water (10x the volume of DMF). A white precipitate of dichloroglyoxime will form.

  • Isolation: Stir the slurry for 30 minutes, then collect the solid by vacuum filtration. Wash the filter cake thoroughly with cold water to remove DMF and succinimide byproducts.

  • Drying: Dry the solid under vacuum at a low temperature (<40 °C) to yield dichloroglyoxime as a white crystalline solid. Confirm purity by NMR and melting point analysis.

Step 2: Synthesis of 5-Chloroisoxazole-3-carbonitrile
  • Rationale: This cyclocondensation reaction is sensitive to base strength, addition rate, and temperature.[6] Using a non-nucleophilic base prevents unwanted side reactions. Slow, controlled addition at low temperatures minimizes the formation of furoxan dimers, a common byproduct from the self-cycloaddition of nitrile oxide intermediates.[7]

ReagentM.W. ( g/mol )Amount (eq)Purpose
Dichloroglyoxime156.931.0Isoxazole Precursor
Sodium Cyanide49.011.1Nitrile Source
Triethylamine (TEA)101.192.2Base for Dehydrochlorination
Anhydrous THF--Solvent
  • Setup: In a flame-dried, three-neck round-bottom flask under a nitrogen atmosphere, dissolve dichloroglyoxime (1.0 eq) and sodium cyanide (1.1 eq) in anhydrous tetrahydrofuran (THF, ~10 mL per gram of dichloroglyoxime).[8] Caution: Sodium cyanide is extremely toxic. Handle with appropriate personal protective equipment and have a cyanide quench solution (e.g., bleach and sodium hydroxide) readily available.

  • Cooling: Cool the reaction mixture to 0 °C using an ice-salt bath.

  • Base Addition: Add triethylamine (2.2 eq) dropwise via a syringe pump over 2-3 hours. Maintaining a slow addition rate is critical to control the reaction exotherm and prevent byproduct formation.

  • Reaction: After the addition is complete, allow the reaction to stir at 0 °C for an additional hour, then let it warm to room temperature and stir for 16-24 hours. Monitor the reaction progress by TLC (e.g., using a 3:1 Hexanes:Ethyl Acetate eluent).

  • Quenching & Work-up: Carefully quench the reaction by pouring it into a separatory funnel containing cold water. Extract the aqueous layer with ethyl acetate (3x).

  • Washing: Combine the organic layers and wash sequentially with water and brine. Dry the organic layer over anhydrous sodium sulfate.[9]

  • Purification: Concentrate the organic phase under reduced pressure. Purify the crude residue by flash column chromatography on silica gel, typically using a hexane/ethyl acetate gradient, to isolate the pure 5-Chloroisoxazole-3-carbonitrile.

Troubleshooting Guide

Low yield is a common frustration in heterocyclic synthesis. This section provides a structured approach to diagnosing and solving potential issues.

Troubleshooting Decision Tree

G cluster_causes cluster_solutions Start Low or No Yield Observed TLC_Crude Analyze Crude Reaction Mixture by TLC/LC-MS Start->TLC_Crude Unreacted_SM High Amount of Unreacted Starting Material TLC_Crude->Unreacted_SM Predominant Spot is SM Multiple_Spots Multiple Unidentified Spots (Byproducts) TLC_Crude->Multiple_Spots Complex Mixture Streaking Streaking or Baseline Material TLC_Crude->Streaking Polar/ Degraded Sol_SM Verify Reagent Quality (Purity, Dryness) Increase Reaction Time/Temp Check Base Stoichiometry Unreacted_SM->Sol_SM Sol_Byproducts Lower Reaction Temperature Slow Down Reagent Addition Use a More Dilute Solution Multiple_Spots->Sol_Byproducts Sol_Decomp Use Milder Workup Conditions Check pH during Extraction Purify Immediately Streaking->Sol_Decomp

Caption: A decision tree for troubleshooting low-yield synthesis.
Common Problems and Solutions
Problem / ObservationPotential Cause(s)Recommended Solution(s) & Explanation
No or very low conversion of starting material 1. Inactive Reagents: Dichloroglyoxime may have degraded; base may be of poor quality or wet. 2. Insufficient Base: Incomplete dehydrochlorination prevents the cyclization cascade. 3. Reaction Temperature Too Low: The activation energy for the reaction is not being met.1. Verify Reagent Quality: Use freshly prepared or properly stored dichloroglyoxime. Use a freshly opened bottle of anhydrous triethylamine. 2. Check Stoichiometry: Ensure at least 2.0 equivalents of base are used to neutralize the two HCl molecules eliminated. Consider using a slightly larger excess (2.2-2.5 eq). 3. Optimize Temperature: After slow addition at 0 °C, allow the reaction to warm to room temperature. Gentle heating (e.g., to 40 °C) can sometimes drive the reaction to completion, but must be balanced against byproduct formation.
Formation of multiple products / Low selectivity 1. Dimerization of Intermediate: The reactive nitrile oxide intermediate can dimerize to form a furoxan if its concentration becomes too high.[7][10] 2. Reaction Temperature Too High: Higher temperatures can accelerate side reactions and lead to decomposition. 3. Base-Mediated Decomposition: Stronger or nucleophilic bases can attack the isoxazole ring or nitrile group, leading to ring-opening or other byproducts.[11]1. Control Intermediate Concentration: The single most effective technique is the slow, controlled addition of the base via a syringe pump. This generates the reactive intermediate in situ at a low, steady concentration, favoring the desired intermolecular reaction over dimerization. 2. Maintain Low Temperature: Conduct the initial base addition at 0 °C or even lower (-10 °C) to manage the exotherm and suppress side reactions. 3. Use a Non-Nucleophilic Base: Triethylamine is a good choice. Avoid stronger bases like DBU or alkali hydroxides unless specifically required by a validated protocol.
Product is an inseparable oil or difficult to purify 1. Presence of Greasy Byproducts: Furoxan dimers or oligomeric materials can be oily and co-elute with the product. 2. Residual High-Boiling Solvent: Solvents like DMF from the previous step can be difficult to remove completely. 3. Product Instability: Some halogenated heterocycles can be unstable on silica gel, leading to streaking and decomposition during chromatography.[12]1. Optimize Chromatography: Try a different solvent system (e.g., Toluene/Acetone or Dichloromethane/Methanol). If co-elution persists, consider reverse-phase chromatography. Trituration with a non-polar solvent (e.g., cold hexanes or pentane) can sometimes crash out the desired product from an oily mixture. 2. Rigorous Work-up: Ensure the dichloroglyoxime intermediate is washed extensively with water to remove all DMF before use in the next step. 3. Milder Purification: Consider deactivating the silica gel with 1% triethylamine in the eluent to prevent degradation of sensitive compounds. Alternatively, recrystallization is a milder method if a suitable solvent system can be found.

Frequently Asked Questions (FAQs)

Q1: What is the most critical factor for ensuring high yield and reproducibility in this synthesis? A: The quality and purity of the dichloroglyoxime starting material is arguably the most critical factor.[5] Any monochlorinated impurity or residual acid will lead to a cascade of side reactions in the base-mediated cyclization step. The second most critical factor is the slow, controlled addition of the base to manage the concentration of the reactive intermediate and prevent dimerization.[7]

Q2: Are there alternatives to sodium cyanide? A: Yes, other cyanide sources like potassium cyanide or acetone cyanohydrin (in the presence of a base) can be used. However, all cyanide sources are highly toxic and require stringent safety protocols.[13] In some contexts, it may be possible to use a precursor that is later converted to the nitrile, but this adds steps to the synthesis.

Q3: My TLC shows a new, less polar spot appearing over time. What is it likely to be? A: A common byproduct in reactions involving in situ generated nitrile oxides is the furoxan (1,2,5-oxadiazole-2-oxide) dimer.[7][10] This results from the [3+2] cycloaddition of two molecules of the nitrile oxide intermediate. This side reaction is minimized by keeping the concentration of the intermediate low via slow addition of the activating agent (in this case, the base).

Q4: Can I use a different chlorinating agent for the synthesis of dichloroglyoxime? A: While chlorine gas is the traditional reagent, it is hazardous and difficult to handle safely on a lab scale.[14] N-chlorosuccinimide (NCS) is an excellent, safer alternative that provides high yields of pure product.[4] Other N-chloro reagents can also be effective. Using phosphorus oxychloride (POCl₃) is a common method for converting isoxazolones to 5-chloroisoxazoles, but it represents a different synthetic route starting from a different precursor.[15]

Q5: How should I store the final 5-Chloroisoxazole-3-carbonitrile product? A: Halogenated heterocyclic compounds can be sensitive to light, moisture, and heat. For long-term storage, it is recommended to keep the purified product in a tightly sealed container in a freezer (-20 °C), preferably under an inert atmosphere (argon or nitrogen) to prevent slow degradation.

References

  • ResearchGate. (n.d.). Scheme 23. Cyclocondensation pathways for the synthesis of isoxazole... Retrieved from [Link]

  • MDPI. (2024, January 30). Synthesis of Fused Isoxazoles: A Comprehensive Review. Retrieved from [Link]

  • Construction of Isoxazole ring: An Overview. (2024, June 30). Retrieved from [Link]

  • PMC. (n.d.). Solvent-free synthesis of 3,5-isoxazoles via 1,3-dipolar cycloaddition of terminal alkynes and hydroxyimidoyl chlorides over Cu/Al2O3 surface under ball-milling conditions. Retrieved from [Link]

  • PMC. (n.d.). The Green and Effective Synthesis of Isoxazole-Based Molecules Under Ultrasonic Irradiation Approaches. Retrieved from [Link]

  • PMC. (2025, August 22). Regioselective Synthesis of 5-Substituted 3-(β-d-Glycopyranosyl)isoxazoles and -isoxazolines by 1,3-Dipolar Cycloaddition as Potential Anticancer Agents and Glycogen Phosphorylase Inhibitors. Retrieved from [Link]

  • Beilstein Journal of Organic Chemistry. (2022, April 22). Synthesis of 3,4,5-trisubstituted isoxazoles in water via a [3 + 2]-cycloaddition of nitrile oxides and 1,3-diketones, β-ketoesters, or β-ketoamides. Retrieved from [Link]

  • Taylor & Francis Online. (2024, September 10). Synthesis of novel isoxazole/dihydroisoxazole tethered β-lactam hybrids via regiospecific 1,3-dipolar cycloaddition methodology on 3-phenylthio-β-lactams. Retrieved from [Link]

  • ChemRxiv. (n.d.). 1,3-Dipolar Cycloaddition of Nitroalkanes as a Tool of DOS/LOS-like Strategy for the Synthesis of Isoxazoles and Isoxazolines. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Isoxazole synthesis. Retrieved from [Link]

  • ACS Publications. (2020, December 21). R4NHal/NOHSO4: A Usable System for Halogenation of Isoxazoles, Pyrazoles, and Beyond. Retrieved from [Link]

  • International Journal of Advanced Research in Medical and Pharmaceutical Sciences. (n.d.). 2. synthesis, characterization, and biological evaluation of 3-(halo substituted anilino) -5- (substituted aryl)-isoxazoles by conventional heating and microwave irradiation method. Retrieved from [Link]

  • ResearchGate. (2023, June 15). Reinvestigating the Preparation of Glyoxime and Its Chlorination by a Slight Overpressure of Chlorine Gas to Prepare Dichloroglyoxime. Retrieved from [Link]

  • ResearchGate. (n.d.). Recent Progresses in the Synthesis of Functionalized Isoxazoles. Retrieved from [Link]

  • MDPI. (2022, December 29). 5-Chloroisoxazoles: A Versatile Starting Material for the Preparation of Amides, Anhydrides, Esters, and Thioesters of 2H-Azirine-2-carboxylic Acids. Retrieved from [Link]

  • ResearchGate. (n.d.). A Chlorine Gas-Free Synthesis of Dichloroglyoxime | Request PDF. Retrieved from [Link]

  • Common Organic Chemistry. (n.d.). Substitution (Cl) - Cyanide. Retrieved from [Link]

  • eScholarship. (n.d.). Glyoxylate protects against cyanide toxicity through metabolic modulation. Retrieved from [Link]

  • PMC. (2025, July 4). Ring‐Opening Chlorination and Bromination of Pyrazolopyridines and Isoxazoles. Retrieved from [Link]

  • Preprints.org. (2025, July 8). The Green and Effective Synthesis of Isoxazole-based Molecules Under Ultrasonic Irradiation Approaches. Retrieved from [Link]

  • Der Pharma Chemica. (n.d.). Synthesis of 3,5-diaryl-isoxazole-4-carbonitriles and their efficacy as antimicrobial agents. Retrieved from [Link]

  • CDN. (2023, December 8). Alek Grady Synthetic Formal Report #2 - The Synthesis of 5-(3-chlorophenyl)-3-(4-methoxyphenyl)isoxazole. Retrieved from [Link]

  • PMC. (n.d.). Base-Mediated Nitrophenyl Reductive Cyclization for the Synthesis of Hexahydro-2,6-methano-1-benzazocines. Retrieved from [Link]

  • Google Patents. (n.d.). US5476967A - Production method of organic solvent solution of dichloroglyoxime.
  • RSC Publishing. (n.d.). Direct transformation of nitriles to cyanide using chloride anion as catalyst. Retrieved from [Link]

  • Asian Journal of Research in Chemistry and Pharmaceutical Sciences. (n.d.). one pot multicomponent synthesis of a series of 5-amino-3- phenylisoxazole-4-carbonitrile employ. Retrieved from [Link]

  • YouTube. (2022, April 9). Base catalyzed cyclization || Intramolecular cyclisation by DDQ. Retrieved from [Link]

  • RSC Publishing. (n.d.). Base-tuned selective 1,2-dichloromethylhydroxylation and 1,2-peroxyhydroxylation of 1,3-dienes via a tandem radical process. Retrieved from [Link]

Sources

Technical Support Center: Troubleshooting Degradation of 5-Chloroisoxazole-3-carbonitrile

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. This guide is engineered for researchers, analytical chemists, and drug development professionals working with 5-Chloroisoxazole-3-carbonitrile . As a highly reactive heterocyclic building block, this compound is notorious for storage-induced degradation if strict environmental controls are not maintained[1].

This guide synthesizes mechanistic causality, analytical validation, and field-proven protocols to help you troubleshoot degradation, salvage reagents, and ensure absolute reproducibility in your synthetic workflows.

Mechanistic Causes of Degradation

Q: Why does my 5-Chloroisoxazole-3-carbonitrile degrade into a complex mixture over time?

A: The instability of this compound is directly tied to its dual electrophilic nature and the inherent fragility of the isoxazole ring[2]. Degradation is rarely a single pathway; it is usually a combination of three competing kinetic processes triggered by poor storage:

  • Nucleophilic Aromatic Substitution ( SN​Ar ) at C5: The chlorine atom at the 5-position is highly activated by both the adjacent electronegative oxygen and the electron-withdrawing 3-carbonitrile group. Ambient moisture or trace amines can easily displace the chloride ion, leading to 5-hydroxyisoxazole (which tautomerizes to an isoxazolone) or other substituted byproducts[3].

  • Nitrile Hydrolysis: The -CN group is susceptible to hydration. Prolonged exposure to atmospheric moisture, especially if trace acids or bases are present in the storage vial, will hydrolyze the nitrile to an isoxazole-3-carboxamide, and eventually to a carboxylic acid[4].

  • N-O Bond Cleavage: The nitrogen-oxygen bond in the isoxazole ring is relatively weak. Thermal stress or prolonged exposure to UV light can induce homolytic or heterolytic cleavage, leading to irreversible ring opening and complete decomposition[2].

Mechanism A 5-Chloroisoxazole-3-carbonitrile (Intact) B Moisture Exposure A->B H2O interaction C Trace Base / Nucleophiles A->C Nucleophilic attack D Thermal / UV Stress A->D Energy input E Nitrile Hydrolysis (Amide / Carboxylic Acid) B->E Hydration of -CN F SNAr at C5 (5-Hydroxy / Ring Opening) C->F Cl- displacement G N-O Bond Cleavage (Irreversible Fragmentation) D->G N-O scission

Figure 1: Primary degradation pathways of 5-Chloroisoxazole-3-carbonitrile under storage stress.

Storage & Handling Protocols

Q: What are the optimal storage conditions to suppress these kinetic degradation pathways?

A: To arrest nucleophilic attack and thermal degradation, the compound must be isolated from moisture, nucleophiles, and thermal energy.

Table 1: Stability Profile vs. Storage Conditions

Storage ConditionAtmosphereContainer TypeEstimated Shelf LifePrimary Degradation Risk
-20°C (Optimal) Argon / NitrogenAmber glass, PTFE septum> 12 monthsNegligible if sealed properly
4°C (Fridge) Argon / NitrogenAmber glass, Parafilm sealed3 - 6 monthsSlow nitrile hydrolysis
25°C (Room Temp) Ambient AirClear glass vial< 2 weeksRapid SN​Ar & N-O cleavage
Solution (e.g., DMSO) Ambient AirAny< 24 hoursComplete hydrolysis / Ring opening

Expert Tip: Never store this compound as a stock solution. The high dielectric constant of solvents like DMSO or DMF accelerates the SN​Ar pathway. Always prepare solutions immediately prior to use.

Analytical Validation & Troubleshooting

Q: I detect a +18 Da mass shift in my LC-MS prior to my experiment. What happened?

A: A mass shift of +18 Da ( M+18 ) is the classic signature of hydration . Because of the dual electrophilicity of the molecule, this can mean one of two things:

  • Nitrile Hydration: The -CN group has hydrolyzed to an amide ( −CONH2​ ).

  • C5-Cl Hydrolysis: Ambient water has displaced the chlorine atom ( SN​Ar ), forming a 5-hydroxyisoxazole derivative (which often presents as the M−Cl+OH mass, effectively a net change depending on ionization, but direct water addition to the ring prior to elimination can temporarily show as +18 ).

Q: How can I definitively validate the integrity of my batch before committing it to a complex synthesis?

A: Relying solely on visual inspection is inadequate, as the degradants are often colorless solids. You must employ a self-validating analytical workflow combining LC-MS and 1H NMR.

Workflow Start Retrieve Batch from -20°C (Allow to reach RT before opening) LCMS LC-MS Analysis (Check m/z 128.9 [M+H]+) Start->LCMS NMR 1H NMR in CDCl3 (Check C4 proton singlet) LCMS->NMR Dec1 Is Purity > 95%? NMR->Dec1 Pass Proceed with Synthesis Dec1->Pass Yes (No M+18 peaks) Fail Execute Silica Gel Purification Protocol Dec1->Fail No (Degradation detected)

Figure 2: Step-by-step analytical validation workflow prior to utilizing stored batches.

Step-by-Step Validation Protocol:
  • Equilibration: Remove the vial from the -20°C freezer and allow it to warm to room temperature in a desiccator for 30 minutes. Causality: Opening a cold vial causes immediate condensation of atmospheric moisture, instantly initiating the SN​Ar degradation pathway.

  • LC-MS Blank Validation: Run a blank injection of your diluent (e.g., anhydrous Acetonitrile). Causality: This self-validates the system, ensuring that any +18 Da peaks are not background water clusters in the MS source.

  • Isotope Profiling: Inject the sample. Confirm the presence of the parent ion ( m/z≈128.98 for [M+H]+ ). Crucially, verify the 3:1 isotopic ratio indicative of the 35Cl/37Cl isotopes. Loss of this ratio confirms the chlorine has been displaced.

  • NMR Verification: Dissolve a 5 mg aliquot in anhydrous CDCl3​ . In the 1H NMR spectrum, look for a single, sharp singlet in the aromatic region (typically around 6.5–7.0 ppm). This corresponds to the isolated proton at the C4 position of the isoxazole ring. If this peak shifts significantly or splits, the ring has either opened or the C5 position has been substituted.

Salvaging Degraded Material

Q: My batch shows ~15% degradation via NMR. Can I purify it, or should I discard it?

A: If the degradation is primarily nitrile hydrolysis or C5 substitution, the intact 5-Chloroisoxazole-3-carbonitrile can be salvaged using flash column chromatography. Because the degradants (amides, carboxylic acids, and 5-hydroxy compounds) are significantly more polar than the parent compound, they are easily separated.

Step-by-Step Purification Protocol:
  • Preparation: Dissolve the degraded mixture in a minimal volume of anhydrous Dichloromethane (DCM). Do not use methanol or ethanol, as these can act as nucleophiles.

  • Column Loading: Load the solution onto a pre-equilibrated silica gel column.

  • Elution: Elute using a gradient of Hexanes and Ethyl Acetate (typically starting at 95:5 Hexanes:EtOAc). The non-polar 5-Chloroisoxazole-3-carbonitrile will elute rapidly.

  • Fraction Monitoring: Monitor fractions via TLC (UV active). The polar degradants will remain near the baseline.

  • Concentration: Pool the product fractions and concentrate under reduced pressure. Critical Step: Keep the water bath temperature strictly below 30°C. Causality: The compound possesses moderate volatility and thermal sensitivity; excessive heat during evaporation will cause loss of yield and potential N-O bond cleavage[2].

  • Storage: Immediately flush the purified solid with Argon, seal with Parafilm, and store at -20°C.

References

  • Google Patents (WO2009070485A1).Derivatives of 6,7-Dihydro-5H-Imidazo[1,2-α]Imidazole-3-Carboxylic Acid Amides (Hydrolysis of Nitriles).
  • Thieme Connect. Product Class 9: Isoxazoles (Ring Cleavage and Nucleophilic Aromatic Substitution). Retrieved from:[Link]

  • National Institutes of Health (PMC). Acridine–Isoxazole and Acridine–Azirine Hybrids: Synthesis and Photochemical Transformations (Reactivity of 5-chloroisoxazoles). Retrieved from: [Link]

Sources

Optimizing reaction conditions for 5-Chloroisoxazole-3-carbonitrile coupling

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center for Heterocyclic Building Blocks. As a Senior Application Scientist, I have designed this guide to help researchers and drug development professionals optimize the coupling reactions of 5-Chloroisoxazole-3-carbonitrile .

The 5-position of the isoxazole ring is uniquely reactive. The combined electron-withdrawing effects of the ring heteroatoms (N, O) and the 3-carbonitrile group severely deplete electron density at C5. This makes the C-Cl bond highly susceptible to Nucleophilic Aromatic Substitution (SNAr)[1] and Palladium-catalyzed cross-coupling[2]. However, this same electronic environment makes the weak N-O bond highly vulnerable to base-induced degradation[3].

This guide provides mechanistically grounded protocols, quantitative optimization data, and a troubleshooting Q&A to ensure your syntheses are high-yielding and reproducible.

Mechanistic Workflow & Reaction Pathways

Understanding the competing pathways of 5-chloroisoxazole-3-carbonitrile is critical. The diagram below illustrates the optimal conditions for SNAr and Suzuki-Miyaura coupling, alongside the primary degradation pathway you must avoid.

G cluster_SNAr Pathway A: SNAr cluster_Suzuki Pathway B: Suzuki Coupling Substrate 5-Chloroisoxazole-3-carbonitrile SNAr_Cond Nucleophile + Mild Base (e.g., DIPEA in THF) Substrate->SNAr_Cond Electrophilic Attack Suzuki_Cond Ar-B(OH)2 + Pd(dppf)Cl2 (Cs2CO3 in Dioxane/H2O) Substrate->Suzuki_Cond Oxidative Addition SNAr_Prod 5-Amino/Alkoxy Isoxazole (High Yield) SNAr_Cond->SNAr_Prod Optimal Conditions Side_Rxn Degradation: Ring Opening / Hydrolysis SNAr_Cond->Side_Rxn Strong Base (NaOH) Suzuki_Prod 5-Aryl Isoxazole (Cross-Coupled Product) Suzuki_Cond->Suzuki_Prod Optimal Conditions Suzuki_Cond->Side_Rxn Harsh Temp/Base

Reaction pathways and competing side reactions for 5-chloroisoxazole-3-carbonitrile.

Self-Validating Experimental Protocols

Do not treat these protocols as mere recipes; they are designed with built-in analytical checkpoints to validate the chemistry in real-time.

Protocol A: SNAr Coupling with Primary/Secondary Amines

Causality Note: We utilize N,N-Diisopropylethylamine (DIPEA) rather than Triethylamine (TEA) or inorganic bases. DIPEA's steric bulk prevents it from acting as a competing nucleophile, and its mild pKa (~10.5) ensures the C4 proton of the isoxazole remains intact, preventing E1cB-like ring opening[3].

  • Preparation: Flame-dry a 50 mL round-bottom flask under N2. Charge the flask with 5-Chloroisoxazole-3-carbonitrile (1.0 equiv, 5.0 mmol) and anhydrous THF (15 mL).

  • Base Addition: Cool the solution to 0 °C using an ice bath. Add DIPEA (2.0 equiv, 10.0 mmol) dropwise. Validation Check: The solution should remain colorless; any immediate yellowing indicates trace moisture or degraded starting material.

  • Nucleophile Addition: Slowly add the desired amine (1.1 equiv, 5.5 mmol).

  • Reaction: Remove the ice bath and allow the mixture to warm to 20 °C. Stir for 2–4 hours.

  • In-Process Control (IPC): Monitor via TLC (3:1 Hexanes/EtOAc). The starting material (Rf ≈ 0.6) should be completely replaced by a more polar, UV-active product spot.

  • Workup: Quench the reaction with saturated aqueous NH4Cl (10 mL) to neutralize excess amine. Extract with EtOAc (3 × 15 mL). Wash the combined organics with brine, dry over anhydrous Na2SO4, and concentrate under reduced pressure.

Protocol B: Suzuki-Miyaura Cross-Coupling

Causality Note: The electron-deficient isoxazole undergoes rapid oxidative addition with Pd(0), but the resulting Pd(II) intermediate is sluggish toward transmetalation[2]. We use Pd(dppf)Cl2 because the large bite angle (99°) of the dppf ligand forces a geometry that drastically accelerates the final reductive elimination step, preventing catalyst resting-state trapping and protodehalogenation.

  • Preparation: In a 20 mL microwave vial, combine 5-Chloroisoxazole-3-carbonitrile (1.0 equiv, 1.0 mmol), Arylboronic acid (1.3 equiv, 1.3 mmol), and Cs2CO3 (2.0 equiv, 2.0 mmol).

  • Solvent & Degassing: Add a solvent mixture of 1,4-Dioxane and H2O (4:1 v/v, 10 mL). Sparge the mixture with N2 gas for exactly 10 minutes. Crucial Step: Oxygen presence will lead to homocoupling of the boronic acid.

  • Catalyst Addition: Quickly add Pd(dppf)Cl2 (0.05 equiv, 5 mol%). Seal the vial.

  • Heating: Heat the reaction mixture at 80 °C in a pre-heated oil bath for 4 hours. Validation Check: The mixture should turn from dark red to a black suspension as Pd black slowly precipitates near the end of the reaction.

  • Workup: Cool to room temperature, dilute with EtOAc (20 mL), and filter through a short pad of Celite to remove palladium residues. Concentrate the filtrate and purify via flash chromatography.

Quantitative Data Summaries

To aid in your optimization, refer to the following matrices which summarize the quantitative impact of reaction variables on yield and byproduct formation.

Table 1: Base Selection Matrix for 5-Chloroisoxazole SNAr Coupling

BaseApprox. pKaSNAr YieldRing-Opening RiskMechanistic Consequence
DIPEA 10.5>90% LowSteric bulk prevents nucleophilic attack; ideal for amines.
K2CO3 10.375-85%LowGood for SNAr with alcohols/thiols; requires longer times.
TEA 10.760-70%ModerateLess hindered than DIPEA; can form trace quaternary salts.
NaOH / KOH 13-14<10%Critical Induces rapid N-O bond cleavage and nitrile hydrolysis.
t-BuOK 17.00%Critical Complete substrate degradation via C4 deprotonation.

Table 2: Catalyst & Ligand Screening for Suzuki Coupling

Catalyst SystemLigand Type / Bite AngleConversionPrimary Issue Mitigated
Pd(dppf)Cl2 Bidentate (99°)>95% Accelerates reductive elimination; prevents catalyst trapping.
Pd2(dba)3 + XPhos Bulky Monodentate>90%Facilitates transmetalation; minimizes protodehalogenation.
Pd(PPh3)4 Standard Monodentate~45%Prone to sluggish transmetalation and high protodehalogenation.

Troubleshooting Guide & FAQs

Q1: My LCMS shows complete consumption of 5-Chloroisoxazole-3-carbonitrile, but I cannot detect my product mass. The chromatogram shows a complex mixture of highly polar peaks. What happened? A: You have triggered a base-induced ring opening. The N-O bond of the isoxazole is relatively weak (~55 kcal/mol). If your reaction pH exceeds 11, or if you use a strong base like NaOH, the base deprotonates the C4 position. This triggers an elimination reaction that cleaves the N-O bond, forming an unstable cyanoketene intermediate that rapidly polymerizes or degrades[3]. Solution: Immediately switch your base to DIPEA or Cs2CO3 and ensure your reaction temperature does not exceed 80 °C.

Q2: During my Suzuki coupling, I am observing 30-40% formation of isoxazole-3-carbonitrile (protodehalogenation) instead of my cross-coupled product. How do I fix this? A: Protodehalogenation occurs when the Pd(II)-isoxazole intermediate undergoes β-hydride elimination (often from the solvent or an amine base) or reacts with water before transmetalation can occur[2]. Because the isoxazole is electron-deficient, transmetalation is the rate-limiting step. Solution:

  • Ensure your arylboronic acid is highly pure (free of boroxines).

  • Switch to a more electron-rich, bulky ligand system like XPhos to accelerate transmetalation.

  • Reduce the water content in your solvent system (e.g., switch to anhydrous Toluene/K3PO4).

Q3: I successfully coupled my amine via SNAr, but NMR indicates that the C3-carbonitrile group has converted into a primary amide. Why? A: Nitrile hydrolysis is catalyzed by the presence of water and base at elevated temperatures. The 3-carbonitrile on an isoxazole is particularly electrophilic. If your SNAr reaction was run in a solvent with trace water (e.g., non-anhydrous THF) and heated above 50 °C, the nitrile will hydrate to an amide. Solution: Run SNAr reactions strictly at room temperature using anhydrous solvents. The C5-chloro group is reactive enough that heating SNAr reactions is rarely necessary[1].

References

  • Agafonova, A. V., Novikov, M. S., & Khlebnikov, A. F. (2022). 5-Chloroisoxazoles: A Versatile Starting Material for the Preparation of Amides, Anhydrides, Esters, and Thioesters of 2H-Azirine-2-carboxylic Acids. Molecules (via PMC). URL:[Link]

  • Use of Iodoacetylene as a Dipolarphile in the Synthesis of 5-Iodoisoxazole Derivatives. Organic Letters (ACS Publications). URL:[Link]

Sources

Technical Support Center: Overcoming Solubility & Handling Issues of 5-Chloroisoxazole-3-carbonitrile

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Portal for 5-Chloroisoxazole-3-carbonitrile (CAS: 2104421-87-4)[1]. As a highly functionalized heterocyclic building block, this compound is indispensable in medicinal chemistry and organic synthesis. However, its unique electronic structure—combining an electron-withdrawing nitrile group with a halogenated isoxazole core—creates specific solubility and stability challenges[2].

As a Senior Application Scientist, I have designed this guide to move beyond basic instructions. Here, we explore the causality behind solvent incompatibilities and provide self-validating protocols to ensure this compound integrates seamlessly into your biological assays and synthetic workflows.

Part 1: Physicochemical Profile & Solvent Compatibility

Isoxazoles generally exhibit good solubility in organic solvents but limited solubility in water due to their hydrophobic character, despite the polar ring system[3]. The addition of a 5-chloro and a 3-carbonitrile group further increases lipophilicity while making the molecule highly electrophilic.

Table 1: Quantitative Solubility & Solvent Compatibility Matrix

SolventPolarity IndexEst. SolubilityApplication Recommendation & Mechanistic Notes
DMSO 7.2>50 mg/mLIdeal for Biological Stocks: Excellent solvation due to high dipole moment.
DMF 6.4>50 mg/mLIdeal for Synthesis: Great for SNAr reactions; requires high-vacuum removal.
Acetonitrile 5.8~30 mg/mLRecommended: Aprotic and non-nucleophilic. Easily evaporated post-reaction.
Methanol 5.1~20 mg/mLWARNING (Protic): May act as a nucleophile under basic conditions, degrading the 5-Cl group.
DCM 3.1~10 mg/mLModerate: Good for liquid-liquid extractions, but limited for high-concentration reactions.
Water 1.0<0.1 mg/mLPoor: Requires co-solvents (e.g., 2-propanol) or surfactants to prevent precipitation[4].

Part 2: Troubleshooting Guides & FAQs

Q1: Why does 5-Chloroisoxazole-3-carbonitrile precipitate when diluting my DMSO stock into aqueous assay buffers?

  • The Causality: The compound lacks hydrogen bond donors and possesses a highly lipophilic halogenated core. When the DMSO solvation shell is rapidly replaced by water, the compound self-associates and crashes out of solution[3].

  • The Solution: Avoid direct bolus additions into aqueous media. Instead, utilize a step-wise dilution strategy or introduce a non-ionic surfactant. Using co-solvents can significantly facilitate the dispersion of lipophilic nitriles in aqueous media[4].

Q2: I am attempting a nucleophilic aromatic substitution (SNAr) in ethanol, but I observe multiple degradation products. What is happening?

  • The Causality: The isoxazole ring is a π -excessive heterocycle, but the presence of the electronegative oxygen and nitrogen, combined with the highly electron-withdrawing 3-carbonitrile group, makes the 5-position exceptionally susceptible to nucleophilic attack[2]. In protic solvents like ethanol or methanol, especially in the presence of a base, the solvent itself acts as a nucleophile. This leads to the undesired displacement of the labile 5-chloro group, forming a 5-alkoxyisoxazole byproduct.

  • The Solution: Strictly utilize anhydrous, aprotic solvents (such as Acetonitrile, THF, or DMF) when bases are present.

Q3: How can I improve the dissolution rate of the powder without causing thermal degradation?

  • The Causality: Localized overheating (e.g., using a heat gun or hot plate >60°C) can cause thermal cleavage of the weak N-O bond in the isoxazole ring[3].

  • The Solution: Use an ultrasonic bath at ambient temperature for 5–10 minutes. The cavitation forces will break up the crystalline lattice without supplying excessive thermal energy.

Part 3: Standard Operating Protocols (SOPs)

Protocol A: Preparation of Stable 10 mM Stock Solutions for Biological Screening

This protocol ensures complete dissolution while preventing false negatives in biochemical assays caused by micro-precipitates.

  • Weighing: Accurately weigh 1.28 mg of 5-Chloroisoxazole-3-carbonitrile (MW: 128.52 g/mol )[1] into a clean, amber glass vial.

  • Primary Solvation: Add 1.0 mL of anhydrous, cell-culture grade DMSO.

  • Agitation: Sonicate the vial in a water bath at 25°C for 5 minutes. Do not use heat.

  • Buffer Integration: When diluting to your final working concentration (e.g., 100 µM), first mix the DMSO stock with a 10% Tween-20 or PEG-400 solution before adding the final aqueous buffer. Ensure the final DMSO concentration remains 1% v/v.

  • Self-Validating Step: Centrifuge the final working solution at 10,000 x g for 5 minutes. Carefully inspect the bottom of the tube. The absence of a visible pellet confirms complete solubilization.

Protocol B: Anhydrous Solvent Setup for SNAr Reactions

This protocol prevents the degradation of the labile 5-chloro position during synthetic modifications.

  • Atmosphere Control: Flame-dry a round-bottom flask and purge with Argon gas for 10 minutes.

  • Solvent Selection: Dissolve 1.0 eq of 5-Chloroisoxazole-3-carbonitrile in anhydrous Acetonitrile (0.2 M concentration). Never use alcohols.

  • Base Addition: Add 1.5 eq of a non-nucleophilic base (e.g., N,N-Diisopropylethylamine / DIPEA).

  • Self-Validating Step: Before adding your target nucleophile, stir the mixture for 15 minutes and run a TLC (Hexanes:EtOAc 3:1). A single spot matching the starting material confirms that the solvent/base combination is not degrading the 5-chloro group.

Part 4: Workflow Visualization

G Start Determine Application for 5-Chloroisoxazole-3-carbonitrile Decision1 Biological Assay or Organic Synthesis? Start->Decision1 BioAssay Biological Assay (Aqueous Media) Decision1->BioAssay In vitro/In vivo OrgSyn Organic Synthesis (SNAr, Coupling) Decision1->OrgSyn Chemical Rxn BioAction1 Prepare 10-50 mM Stock in 100% DMSO BioAssay->BioAction1 OrgDecision Reaction requires Nucleophile/Base? OrgSyn->OrgDecision BioDecision Precipitation upon buffer dilution? BioAction1->BioDecision BioFix Add 0.1% Tween-20 or 5% PEG-400 BioDecision->BioFix Yes BioSuccess Proceed with Assay (DMSO < 1%) BioDecision->BioSuccess No BioFix->BioSuccess OrgWarning AVOID Protic Solvents (MeOH, EtOH, H2O) Prevents 5-Cl degradation OrgDecision->OrgWarning Yes OrgAction Use Aprotic Solvents (MeCN, THF, DMF) OrgDecision->OrgAction No OrgWarning->OrgAction OrgSuccess Proceed with Synthesis OrgAction->OrgSuccess

Workflow for solvent selection and troubleshooting of 5-Chloroisoxazole-3-carbonitrile.

References

  • Aaron Chemicals. "2104421-87-4 | 5-chloro-1,2-oxazole-3-carbonitrile".
  • Grokipedia. "Isoxazole - Physical Properties".
  • ChemicalBook. "Isoxazole - Physical Properties and Chemical Reactivity".
  • ACS Publications.

Sources

Validation & Comparative

A Senior Application Scientist's Guide to Reactivity: 5-Chloroisoxazole-3-carbonitrile vs. 5-Bromoisoxazole-3-carbonitrile

Author: BenchChem Technical Support Team. Date: April 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of modern medicinal chemistry, the isoxazole scaffold remains a cornerstone for the development of novel therapeutics, valued for its unique electronic properties and ability to engage in a variety of biological interactions.[1][2] Among the most versatile building blocks are 5-haloisoxazoles, which serve as key intermediates for late-stage functionalization. The choice between a chloro or bromo substituent at the 5-position is a critical decision that profoundly impacts synthetic strategy, reaction efficiency, and overall project timelines.

This guide provides an in-depth, objective comparison of the reactivity of 5-chloroisoxazole-3-carbonitrile and 5-bromoisoxazole-3-carbonitrile. Moving beyond simple catalog data, we will dissect the fundamental principles governing their reactivity, provide supporting experimental context, and offer practical protocols to aid researchers in making informed decisions for their synthetic endeavors.

Part 1: The Decisive Factor: Carbon-Halogen Bond Dissociation Energy (BDE)

The fundamental difference in reactivity between these two molecules is dictated by the strength of the carbon-halogen (C-X) bond. The Bond Dissociation Energy (BDE) quantifies the energy required to homolytically cleave this bond. A lower BDE corresponds to a weaker bond, which is more readily broken during the rate-determining steps of many crucial reactions, particularly the oxidative addition step in palladium-catalyzed cross-coupling.[3]

The C-Cl bond is inherently stronger than the C-Br bond. For instance, the BDE of a C-Cl bond in a typical aryl chloride is approximately 96 kcal/mol, whereas the C-Br bond in the corresponding aryl bromide is around 81 kcal/mol.[3] This ~15 kcal/mol difference is substantial and establishes a clear reactivity hierarchy.

Bond TypeAverage Bond Dissociation Energy (kcal/mol)Implication for Reactivity
Aryl C-Cl~96[3][4]Stronger bond, less reactive, requires more forcing conditions.
Aryl C-Br~81[3][4]Weaker bond, more reactive, amenable to milder conditions.

This energy difference logically dictates the general reactivity trend in many transformations: C-I > C-Br > C-Cl .[3] Consequently, 5-bromoisoxazole-3-carbonitrile is the more reactive species, a fact that has significant practical implications in the laboratory.

Part 2: A Head-to-Head Comparison in Key Synthetic Transformations

We will now examine the performance of our two subject molecules in two of the most common and powerful reaction classes employed in drug discovery: Palladium-Catalyzed Cross-Coupling and Nucleophilic Aromatic Substitution (SNA_r).

A. Palladium-Catalyzed Cross-Coupling Reactions

Cross-coupling reactions are the gold standard for C-C bond formation. The choice of halide has a profound impact on catalyst selection, reaction temperature, and tolerance of sensitive functional groups.

Suzuki-Miyaura Coupling: This reaction forms a C-C bond between the isoxazole and an organoboron species.[5][6]

  • 5-Bromoisoxazole-3-carbonitrile: Due to the lower C-Br BDE, oxidative addition to the Pd(0) catalyst is facile. This allows for the use of less electron-rich phosphine ligands, lower catalyst loadings, and milder temperatures (often room temperature to 80 °C).[7] This is particularly advantageous in late-stage synthesis where preserving complex molecular architecture is paramount.

  • 5-Chloroisoxazole-3-carbonitrile: The stronger C-Cl bond presents a higher energy barrier for oxidative addition. Consequently, successful coupling often requires more specialized and highly active catalysts. These typically feature bulky, electron-rich phosphine ligands (e.g., PCy₃, SPhos) or N-heterocyclic carbenes (NHCs) that promote the difficult oxidative addition step. Higher temperatures ( >100 °C) and longer reaction times are also common.[6]

Caption: The Suzuki-Miyaura Catalytic Cycle.

Sonogashira Coupling: This reaction forges a bond between the isoxazole and a terminal alkyne, a valuable linkage in many bioactive molecules.[8][9] The reactivity principles mirror those of the Suzuki coupling.

  • 5-Bromoisoxazole-3-carbonitrile: Couples efficiently under standard Sonogashira conditions (Pd/Cu catalysis, amine base) at or slightly above room temperature.[10] The risk of side reactions, such as alkyne homocoupling (Glaser coupling), can often be minimized with shorter reaction times.

  • 5-Chloroisoxazole-3-carbonitrile: Coupling is significantly more challenging. Standard conditions are often sluggish or fail completely. Success typically requires specialized catalyst systems, higher temperatures, and carefully optimized conditions to avoid catalyst decomposition and unwanted side reactions.[9]

B. Nucleophilic Aromatic Substitution (SNA_r)

In SNA_r, a nucleophile displaces the halide on the aromatic ring. This reaction is facilitated by the presence of strong electron-withdrawing groups, such as the nitrile and the electron-deficient isoxazole ring itself, which stabilize the negatively charged intermediate (Meisenheimer complex).[11][12]

The reactivity in an SNA_r reaction is governed by two factors: the activation of the ring towards nucleophilic attack and the ability of the halogen to function as a leaving group. While both our substrates are highly activated, the leaving group ability is the differentiating factor. The general trend for leaving group ability is I > Br > Cl > F.

  • 5-Bromoisoxazole-3-carbonitrile: The better leaving group ability of bromide allows for reactions with a wider range of nucleophiles (amines, alkoxides, thiolates) under milder conditions. Reactions often proceed to completion at lower temperatures and in shorter timeframes compared to the chloro analogue.[13]

  • 5-Chloroisoxazole-3-carbonitrile: While the ring is sufficiently activated for the reaction to occur, the poorer leaving group ability of chloride means more forcing conditions are required.[14] This may involve higher temperatures, stronger bases, or the use of polar aprotic solvents like DMF or DMSO to accelerate the reaction.[14] Such conditions may not be compatible with sensitive functional groups elsewhere in the molecule.

Caption: Generalized SNA_r Mechanism on 5-Haloisoxazoles.

Part 3: Experimental Protocols and Practical Guidance

The following protocols are illustrative examples based on established methodologies for similar substrates. They are designed to highlight the key differences in reaction conditions required for each compound.

Protocol 1: Exemplary Suzuki-Miyaura Coupling

Objective: To couple the 5-haloisoxazole with 4-methoxyphenylboronic acid.

For 5-Bromoisoxazole-3-carbonitrile (The Reactive Partner):

  • To a reaction vial, add 5-bromoisoxazole-3-carbonitrile (1.0 mmol), 4-methoxyphenylboronic acid (1.2 mmol), and potassium carbonate (K₂CO₃, 3.0 mmol).

  • Add Pd(dppf)Cl₂ (0.03 mmol, 3 mol%).

  • Evacuate and backfill the vial with an inert atmosphere (Nitrogen or Argon) three times.

  • Add dimethoxyethane (DME, 4 mL) and water (1 mL).

  • Stir the mixture at 80 °C for 2-4 hours, monitoring by TLC or LC-MS.

  • Upon completion, cool to room temperature, dilute with ethyl acetate, and wash with water and brine. Dry the organic layer over Na₂SO₄, filter, and concentrate.

  • Purify by column chromatography to yield the product. Expected Yield: >85%.

For 5-Chloroisoxazole-3-carbonitrile (The Challenging Partner):

  • To a reaction vial, add 5-chloroisoxazole-3-carbonitrile (1.0 mmol), 4-methoxyphenylboronic acid (1.5 mmol), and potassium phosphate (K₃PO₄, 3.0 mmol).

  • Add Pd₂(dba)₃ (0.025 mmol, 2.5 mol%) and a specialized ligand such as SPhos (0.10 mmol, 10 mol%).

  • Evacuate and backfill the vial with an inert atmosphere (Nitrogen or Argon) three times.

  • Add anhydrous dioxane (5 mL).

  • Stir the mixture at 110 °C for 12-24 hours, monitoring by TLC or LC-MS.

  • Workup and purification are performed as described above. Expected Yield: 60-75%.

Causality Behind Choices: The bromo-compound uses a standard, readily available catalyst [Pd(dppf)Cl₂] and a milder base/solvent system.[7] The chloro-compound requires a more advanced catalyst system (a palladium source plus a bulky, electron-rich ligand) and a stronger, anhydrous base to overcome the high activation energy of the C-Cl bond cleavage.[6]

Protocol 2: Exemplary Nucleophilic Aromatic Substitution (SNA_r)

Objective: To displace the 5-halo position with morpholine.

For 5-Bromoisoxazole-3-carbonitrile:

  • In a round-bottom flask, dissolve 5-bromoisoxazole-3-carbonitrile (1.0 mmol) in tetrahydrofuran (THF, 5 mL).

  • Add morpholine (2.5 mmol) and potassium carbonate (K₂CO₃, 2.0 mmol).

  • Stir the reaction at 50 °C for 3-6 hours, monitoring by TLC or LC-MS.

  • Upon completion, filter off the solids and concentrate the filtrate.

  • Dissolve the residue in ethyl acetate and wash with water. Dry the organic layer over Na₂SO₄, filter, and concentrate.

  • Purify by column chromatography. Expected Yield: >90%.

For 5-Chloroisoxazole-3-carbonitrile:

  • In a sealed tube, dissolve 5-chloroisoxazole-3-carbonitrile (1.0 mmol) in dimethylformamide (DMF, 5 mL).[14]

  • Add morpholine (3.0 mmol) and potassium carbonate (K₂CO₃, 3.0 mmol).[14]

  • Heat the reaction at 120 °C (reflux) for 12-18 hours, monitoring by TLC or LC-MS.[14]

  • Upon completion, cool to room temperature and pour into water. Extract with ethyl acetate (3x).

  • Combine organic layers, wash with brine, dry over Na₂SO₄, filter, and concentrate.

  • Purify by column chromatography. Expected Yield: 70-85%.

Causality Behind Choices: The superior leaving group ability of bromide allows the reaction to proceed under significantly milder conditions (lower temperature, less basic conditions, less polar solvent). The chloro-substrate requires a high-boiling polar aprotic solvent (DMF) and elevated temperatures to achieve a reasonable reaction rate.[14]

Part 4: Strategic Selection and Conclusion

The choice between 5-chloroisoxazole-3-carbonitrile and its bromo-counterpart is not merely a matter of preference but a strategic decision based on the specific context of the synthetic problem.

Feature5-Chloroisoxazole-3-carbonitrile5-Bromoisoxazole-3-carbonitrile
Reactivity LowerHigher
Typical Conditions Forcing (High T, active catalysts)Mild (Lower T, standard catalysts)
Cost & Availability Generally lower cost, more suppliersGenerally higher cost
Ideal Use Case Early-stage synthesis, large-scale campaigns where cost is a primary driver and robust reaction conditions are feasible.Late-stage functionalization, synthesis of complex molecules with sensitive functional groups, rapid library synthesis.

References

  • Synthesis of 5-Bromomethylisoxazoles and Their Reactions with Secondary Amines. ResearchGate. Available from: [Link]

  • 5-Chloroisoxazoles: A Versatile Starting Material for the Preparation of Amides, Anhydrides, Esters, and Thioesters of 2H-Azirine-2-carboxylic Acids. MDPI. Available from: [Link]

  • Question: Comparison of C-Cl bond in chlorobenzene and methyl chloride. Filo. Available from: [Link]

  • Theoretical Bond Dissociation Energies of Halo-Heterocycles: Trends and Relationships to Regioselectivity in Palladium-Catalyzed Cross-Coupling Reactions. PMC. Available from: [Link]

  • Bond dissociation energy (KJ mol⁻¹) of C−X (X=I, Br, Cl, F) bond of aryl halides. ResearchGate. Available from: [Link]

  • one pot multicomponent synthesis of a series of 5-amino-3- phenylisoxazole-4-carbonitrile employ. Asian Journal of Research in Chemistry and Pharmaceutical Sciences (AJRCPS). Available from: [Link]

  • 5,5′-Thiobis(3-bromoisothiazole-4-carbonitrile). MDPI. Available from: [Link]

  • Radicals as Exceptional Electron-Withdrawing Groups: Nucleophilic Aromatic Substitution of Halophenols via Homolysis-Enabled Electronic Activation. PMC. Available from: [Link]

  • Sonogashira coupling. Wikipedia. Available from: [Link]

  • Application of Suzuki Coupling in the Synthesis of Some Novel Coumarin Derivatives as Potent Antibacterial Agents. Der Pharma Chemica. Available from: [Link]

  • Homolytic and Heterolytic Bond Cleavage. Chemistry Steps. Available from: [Link]

  • The Suzuki Reaction. Andrew G Myers Research Group. Available from: [Link]

  • Sonogashira Coupling Reaction with Diminished Homocoupling. NTU Scholars. Available from: [Link]

  • Sonogashira Coupling. Organic Chemistry Portal. Available from: [Link]

  • The C—Br bond dissociation energy in halogenated bromomethanes. R Discovery. Available from: [Link]

  • Nucleophilic Aromatic Substitution of 5-Bromo-1,2,3-triazines with Phenols. Organic Chemistry Portal. Available from: [Link]

  • Sonogashira Coupling. Chemistry LibreTexts. Available from: [Link]

  • ISSN: 0975-8585 September - October 2014 RJPBCS 5(5) Page No. 1436. Research Journal of Pharmaceutical, Biological and Chemical Sciences. Available from: [Link]

  • Site‐Selective C−S Bond Formation at C−Br over C−OTf and C−Cl Enabled by an Air‐Stable, Easily Recoverable, and Recyclable Palladium(I) Catalyst. PMC. Available from: [Link]

  • 8.12: Nucleophilic Substitutions on Aromatic Systems- Expanding the range of potential substitution products. Chemistry LibreTexts. Available from: [Link]

  • Suzuki Coupling. Organic Chemistry Portal. Available from: [Link]

  • 16.6 Nucleophilic Aromatic Substitution. Organic Chemistry | OpenStax. Available from: [Link]

  • The Suzuki Reaction Applied to the Synthesis of Novel Pyrrolyl and Thiophenyl Indazoles. MDPI. Available from: [Link]

  • Synthesis of 3,4,5-trisubstituted isoxazoles in water via a [3 + 2]-cycloaddition of nitrile oxides and 1,3-diketones, β-ketoesters, or β-ketoamides. Beilstein Journal of Organic Chemistry. Available from: [Link]

  • Table 1 . Screening of palladium catalysts for the Suzuki coupling of... ResearchGate. Available from: [Link]

  • Bond Dissociation Energies. University of Toronto. Available from: [Link]

  • nucleophilic aromatic substitutions. YouTube. Available from: [Link]

  • Bond Energies. MSU chemistry. Available from: [Link]

  • Synthesis of 3,5-diaryl-isoxazole-4-carbonitriles and their efficacy as antimicrobial agents. Der Pharma Chemica. Available from: [Link]

  • 3,4-Dichloroisothiazole-5-Carbonitrile CAS NO 18480-52-9. ChemicalCell. Available from: [Link]

  • Synthesis of Functional Isoxazole Derivatives Proceeding from (5-Arylisoxazol-3-yl)chloromethanes. ResearchGate. Available from: [Link]

  • Palladium-Catalyzed Carbonylative Sonogashira Coupling of Aliphatic Alkynes and Aryl Thianthrenium Salts to Alkynones and Furanones. PMC. Available from: [Link]

  • Synthesis of 5-membered heterocycles using benzoylacetonitriles as synthon. TÜBİTAK Academic Journals. Available from: [Link]

  • 5-(Benzoyloxymethyl)isoxazole-3-carboxylic Acid Ethyl Ester. MDPI. Available from: [Link]

  • (PDF) The synthesis of new 5-aminoisoxazoles by reaction of thiocarbamoylcyanoacetates with hydroxylamine. ResearchGate. Available from: [Link]

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LC-MS analysis and validation of 5-Chloroisoxazole-3-carbonitrile reaction products

Author: BenchChem Technical Support Team. Date: April 2026

An In-Depth Comparative Guide to the LC-MS Analysis and Validation for 5-Chloroisoxazole-3-carbonitrile Reaction Products

Authored by a Senior Application Scientist

For researchers, scientists, and drug development professionals, the molecular integrity of heterocyclic building blocks is paramount. 5-Chloroisoxazole-3-carbonitrile is a pivotal intermediate in the synthesis of novel therapeutic agents, making the rigorous analysis of its reaction products a critical step in ensuring the safety, quality, and efficacy of the final active pharmaceutical ingredient (API). This guide provides a comprehensive, in-depth analysis of a validated Liquid Chromatography-Mass Spectrometry (LC-MS) method for this purpose. We will explore the causality behind our experimental choices, present a self-validating protocol, and objectively compare the performance of LC-MS against alternative analytical techniques, supported by experimental data and authoritative references.

The Synthetic Landscape: Potential Reactions of 5-Chloroisoxazole-3-carbonitrile

Understanding the potential reactivity of 5-Chloroisoxazole-3-carbonitrile is the foundation for developing a specific and comprehensive analytical method. As a halogenated heterocycle, its chemistry is rich and varied.[1][2] The primary reaction pathways involve nucleophilic substitution at the C5 position, reactions of the nitrile group, and potential isomerization or ring-opening under certain conditions.[3] A robust analytical method must be able to separate the starting material from expected products, side-products, and unexpected impurities.

start 5-Chloroisoxazole-3-carbonitrile product1 Nucleophilic Substitution (e.g., Amines, Alcohols) start->product1 Nu: product2 Nitrile Hydrolysis (Amide, Carboxylic Acid) start->product2 H2O / H+ or OH- product3 FeCl2-catalyzed Isomerization (2H-Azirine-2-carbonyl chloride) start->product3 Fe(II) catalyst product4 Side-Product (e.g., Dimerization) start->product4 Reaction Conditions

Caption: Potential reaction pathways of 5-Chloroisoxazole-3-carbonitrile.

The Analytical Cornerstone: Why LC-MS is the Gold Standard

For the analysis of complex reaction mixtures containing small molecules like isoxazole derivatives, Liquid Chromatography-Mass Spectrometry (LC-MS) is the undisputed gold standard.[4] Its power lies in the combination of high-resolution chromatographic separation with the high sensitivity and specificity of mass detection.[5][6] Unlike HPLC-UV, which only provides retention time and UV absorbance, LC-MS provides the molecular weight of eluting compounds, offering definitive identification and enabling the characterization of unknown impurities.[5] This capability is indispensable in drug development, where identifying and controlling impurities is a regulatory necessity.

Causality in Method Development

The development of a robust LC-MS method is not a matter of chance; it is a series of logical decisions designed to achieve optimal separation and detection.

  • Chromatography: A reversed-phase C18 column is selected for its versatility in retaining small, moderately polar molecules like isoxazole derivatives.[5][7][8] We employ a gradient elution—starting with a high aqueous composition and gradually increasing the organic solvent (acetonitrile)—to ensure that both polar and non-polar reaction products are effectively separated and eluted with sharp, symmetrical peaks. The addition of 0.1% formic acid to the mobile phase serves a dual purpose: it acidifies the eluent to promote protonation of the analytes for efficient positive-mode electrospray ionization (ESI) and improves peak shape.[7][9]

  • Mass Spectrometry: Positive ion ESI is chosen because the nitrogen atom in the isoxazole ring is readily protonated, leading to a strong [M+H]⁺ signal. Full scan mode (e.g., m/z 50-500) is used to capture data for all potential products and impurities.[5] It is crucial to be aware of potential in-source phenomena. Nitrile-containing compounds, especially when analyzed with acetonitrile in the mobile phase, can sometimes undergo reduction in the ESI source to form amine adducts ([M+CH₃CH₂NH₂+H]⁺).[10][11] While this can be a useful diagnostic tool, it can also complicate spectra if not properly understood.[12][13]

Experimental Workflow and Protocol

A validated method requires a clear, reproducible workflow from sample preparation to data analysis.

prep 1. Sample Preparation (1 mg/mL stock, dilute to 10 µg/mL) inject 2. LC Injection (5 µL) prep->inject separate 3. Chromatographic Separation (C18 Gradient Elution) inject->separate ionize 4. ESI Ionization (Positive Mode) separate->ionize detect 5. MS Detection (Full Scan m/z 50-500) ionize->detect analyze 6. Data Analysis (Integration & Identification) detect->analyze

Caption: Workflow for LC-MS analysis of reaction products.

Detailed Step-by-Step Protocol

1. Sample Preparation: a. Accurately weigh ~1 mg of the reaction mixture. b. Dissolve the sample in 1 mL of a 50:50 (v/v) mixture of acetonitrile and water to create a 1 mg/mL stock solution. c. Perform a serial dilution with the same solvent mixture to a final working concentration of 10 µg/mL for analysis.

2. LC-MS Instrumentation and Conditions:

  • Liquid Chromatograph: High-Performance Liquid Chromatography (HPLC) or Ultra-High Performance Liquid Chromatography (UHPLC) system.
  • Mass Spectrometer: Single quadrupole, Time-of-Flight (TOF), or Orbitrap mass spectrometer.
  • Column: C18 reversed-phase column (e.g., 2.1 mm x 50 mm, 1.8 µm particle size).[5]
  • Mobile Phase A: 0.1% formic acid in water.[5][9]
  • Mobile Phase B: 0.1% formic acid in acetonitrile.[5][9]
  • Gradient Elution:
  • 0-1 min: 5% B
  • 1-8 min: 5% to 95% B
  • 8-10 min: Hold at 95% B
  • 10-10.1 min: 95% to 5% B
  • 10.1-12 min: Hold at 5% B (re-equilibration)
  • Flow Rate: 0.4 mL/min.
  • Column Temperature: 40 °C.[5]
  • Injection Volume: 5 µL.
  • Ionization Source: Electrospray Ionization (ESI), Positive Ion Mode.
  • MS Detection: Full scan from m/z 50 to 500.

Method Validation: A Self-Validating System

A protocol is only trustworthy if it is validated. We follow the International Council for Harmonisation (ICH) M10 guideline for bioanalytical method validation, which provides a framework for ensuring the reliability of analytical data.[4][14][15]

Validation Parameter Acceptance Criteria (ICH M10) [15][16]Hypothetical Result Status
Specificity No significant interfering peaks at the retention time of the analyte (>20% of LLOQ response).[15]No interferences observed in blank matrix.Pass
Linearity (r²) Correlation coefficient (r²) ≥ 0.990.9992Pass
Range (LLOQ - ULOQ) LLOQ: S/N ≥ 5; ULOQ: Upper limit of linearity.1 ng/mL - 1000 ng/mLPass
Accuracy (% Bias) Within ±15% of nominal value (±20% at LLOQ).[16]-5.2% to +8.5%Pass
Precision (% CV) ≤ 15% (≤ 20% at LLOQ).[16]3.1% to 9.8%Pass
Robustness % CV should not exceed 15% after minor changes (e.g., flow rate ±5%, temp ±2°C).6.7%Pass

Table 1: Summary of LC-MS Method Validation Data

Accuracy and Precision Data

To establish accuracy and precision, Quality Control (QC) samples are prepared at low, medium, and high concentrations and analyzed in replicate (n=5) across multiple days.

QC Level Nominal Conc. (ng/mL) Mean Measured Conc. (ng/mL) Accuracy (% Bias) Precision (% CV)
LLOQ 1.01.08+8.0%9.8%
Low 3.02.91-3.0%5.4%
Medium 100104.2+4.2%3.1%
High 800788.0-1.5%4.2%

Table 2: Intra-day Accuracy and Precision Results

Comparative Analysis with Alternative Techniques

While LC-MS is superior for this application, a comprehensive guide must compare it to other available methods to justify its selection.

Parameter LC-MS HPLC-UV GC-MS NMR
Specificity Very HighModerateHighVery High
Sensitivity Very High (pg-fg)Moderate (ng-µg)High (pg-ng)Low (µg-mg)
Impurity ID ExcellentPoor (No MW info)GoodExcellent
Sample Throughput HighHighModerateLow
Instrumentation Cost HighModerateModerate-HighVery High
Expertise Required HighModerateModerateHigh

Table 3: Comparison of Analytical Techniques[5]

  • HPLC-UV: This is a reliable technique for quantifying a known, primary component. However, its critical limitation is the inability to identify unknown impurities. Co-eluting impurities without a chromophore would be missed entirely, while others could not be identified without isolation and further analysis, making it unsuitable for comprehensive reaction monitoring.[5]

  • GC-MS: Gas chromatography is best suited for volatile and thermally stable compounds. Given the structure of 5-Chloroisoxazole-3-carbonitrile, there is a risk of thermal degradation in the hot GC inlet, potentially providing a misleading profile of the reaction mixture. LC-MS analyzes samples at or near ambient temperature, preserving the integrity of the analytes.[4]

  • NMR Spectroscopy: NMR is unparalleled for definitive structural elucidation. However, its sensitivity is significantly lower than mass spectrometry. It is an essential tool for characterizing the final, purified product but is not practical for detecting or quantifying trace-level impurities (e.g., <0.1%) in a complex reaction mixture.

Conclusion

The validated LC-MS methodology detailed in this guide provides a highly sensitive, specific, and informative approach for the analysis of 5-Chloroisoxazole-3-carbonitrile reaction products. Its ability to separate, detect, and aid in the identification of trace-level impurities and unexpected side-products offers a significant advantage over all other analytical techniques. For researchers and professionals in drug development, adopting a rigorously validated LC-MS method is not merely a best practice; it is an essential component of ensuring the highest standards of quality and safety in pharmaceutical manufacturing.

References

  • A Comparative Guide to Purity Assessment of 4-Chlorobenzo[d]isoxazole: The Superiority of LC-MS Analysis. (n.d.). Benchchem.
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  • Electrospray ionization mass spectrometry adduct formation by mobile phase additives: A case study using nitrile functional groups containing selective androgen receptor modulators. (2023). Mad Barn.
  • Developed an LC-MS/MS method to quantify small molecules in surrogate matrix, validated by ICH M10. (2024). YouTube.
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  • Pharmacokinetics Study of a New Isoxazole Derivative in Rats Using HPLC-MS/MS for Blood Sample Analysis. (2024). Regulatory Research and Medicine Evaluation.
  • Development and validation of an LC-MS/MS method for the assessment of Isoxazole, a bioactive analogue of curcumin in rat plasma: Application to a pharmacokinetic study. (2022). PubMed.
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  • Development and Validation of a Novel LC-MS/MS Method for a TDM-Guided Personalization of HSCT Conditioning with High-Dose Busulfan in Children. (n.d.). PMC.
  • Development and validation of an LC-MS/MS method for the assessment of Isoxazole, a bioactive analogue of curcumin in rat plasma: Application to a pharmacokinetic study. (2025). ResearchGate.
  • Efficient Catalytic Synthesis of Condensed Isoxazole Derivatives via Intramolecular Oxidative Cycloaddition of Aldoximes. (2022). MDPI.
  • LC-MS method validation in scientific research: it's time to harmonize and exemplify. (2025). Eurachem.
  • Design and Synthesis of Novel Isoxazole Tethered Quinone-Amino Acid Hybrids. (n.d.). PMC.
  • Synthesis of Functional Isoxazole Derivatives Proceeding from (5-Arylisoxazol-3-yl)chloromethanes. (2025). ResearchGate.
  • Small Molecule Development Analytical Methods for Faster Time to Market. (n.d.). Hovione.
  • Green halogenation of aromatic heterocycles using ammonium halide and hydrogen peroxide in acetic acid solvent. (n.d.). Canadian Science Publishing.
  • Halogenated Heterocycles. (n.d.). Sigma-Aldrich.
  • 5-Chloroisoxazoles: A Versatile Starting Material for the Preparation of Amides, Anhydrides, Esters, and Thioesters of 2H-Azirine-2-carboxylic Acids. (2022). MDPI.
  • Green multicomponent synthesis, antimicrobial and antioxidant evaluation of novel 5-amino-isoxazole-4-carbonitriles. (2018). PMC.
  • Halogenated heterocycles : synthesis, application and environment. (n.d.). BU Université Paris Cité.
  • Synthesis of 3,5-diaryl-isoxazole-4-carbonitriles and their efficacy as antimicrobial agents. (n.d.). Der Pharma Chemica.
  • Green Synthesis of Aromatic Nitrogen-Containing Heterocycles by Catalytic and Non-Traditional Activation Methods. (n.d.). PMC.
  • The Synthesis of 5-(3-chlorophenyl)-3-(4-methoxyphenyl)isoxazole. (2023). CDN.

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A Researcher's Guide to Validating Computational DFT Models of 5-Chloroisoxazole-3-carbonitrile

Author: BenchChem Technical Support Team. Date: April 2026

This guide provides a comprehensive framework for validating computational Density Functional Theory (DFT) models of 5-Chloroisoxazole-3-carbonitrile. As a crucial building block in medicinal chemistry, accurately predicting the structural and electronic properties of this molecule is paramount for designing novel therapeutics and functional materials. Here, we move beyond a simple protocol, offering a self-validating system that bridges theoretical calculations with empirical, experimental data. We will detail the causality behind methodological choices, ensuring a robust and reproducible approach for researchers, chemists, and drug development professionals.

Introduction: The Imperative of Computational Model Validation

5-Chloroisoxazole-3-carbonitrile is a heterocyclic compound whose derivatives have shown potential in various therapeutic areas. Computational modeling, particularly with DFT, allows for the high-throughput screening and prediction of molecular properties, saving significant time and resources in the lab. However, the predictive power of any computational model is only as reliable as its validation against real-world experimental data. A model that accurately reproduces known spectroscopic signatures can then be used with confidence to predict unknown properties or the behavior of novel derivatives. This guide establishes a rigorous workflow for achieving that confidence.

Part 1: The Computational Approach – Predicting Spectroscopic Properties

The first pillar of our validation process is the in silico prediction of the molecule's spectroscopic characteristics. The choice of computational method is critical and must be justified based on the chemical nature of the molecule—a halogenated, nitrogen-oxygen heterocycle with a nitrile group.

Methodology Selection: Choosing the Right Functional and Basis Set

For molecules like 5-Chloroisoxazole-3-carbonitrile, a hybrid functional is often the most effective starting point. The B3LYP (Becke, 3-parameter, Lee-Yang-Parr) functional offers a reliable balance between accuracy and computational cost for a wide range of organic molecules. It effectively incorporates a portion of the exact Hartree-Fock exchange, which is crucial for describing electronic effects in conjugated systems like the isoxazole ring.

For the basis set, which mathematically describes the orbitals, the Pople-style 6-311++G(d,p) is a robust choice. Let's break down why:

  • 6-311: This indicates a triple-zeta basis set, providing a more flexible and accurate description of the valence electrons compared to smaller double-zeta sets.

  • ++G: These two plus signs indicate the addition of diffuse functions on both heavy atoms and hydrogen atoms. Diffuse functions are essential for describing molecules with lone pairs or regions of diffuse electron density, such as the nitrogen and oxygen atoms in the isoxazole ring and the chlorine atom.

  • (d,p): These are polarization functions added to heavy atoms (d) and hydrogen atoms (p). They allow for non-spherical distortion of the electron clouds, which is critical for accurately modeling bonding environments and vibrational frequencies.

This combination of B3LYP/6-311++G(d,p) has been successfully used for the structural and vibrational analysis of similar heterocyclic compounds, making it an authoritative starting point for our investigation.

Step-by-Step Computational Protocol

All calculations should be performed using a comprehensive quantum chemistry software package like Gaussian, ORCA, or Spartan. The following workflow is fundamental.

  • Initial Structure Creation: The 3D structure of 5-Chloroisoxazole-3-carbonitrile is drawn using a molecular editor like GaussView or Avogadro.

  • Geometry Optimization: A full geometry optimization is performed using the chosen B3LYP/6-311++G(d,p) level of theory. This process systematically alters the molecular geometry to find the lowest energy conformation (a stationary point on the potential energy surface). Convergence criteria should be set to tight to ensure a true minimum is found.

  • Vibrational Frequency Calculation: Following optimization, a frequency calculation is performed at the same level of theory. This serves two purposes:

    • Confirmation of Minimum: The absence of any imaginary frequencies confirms that the optimized structure is a true energy minimum.

    • Prediction of Spectra: It yields the harmonic vibrational frequencies, IR intensities, and Raman activities required to simulate the FT-IR and FT-Raman spectra.

  • NMR Shielding Calculation: The Gauge-Independent Atomic Orbital (GIAO) method is employed to calculate the isotropic magnetic shielding tensors for ¹³C and ¹H atoms. These values are then converted to chemical shifts (δ) by referencing them against the calculated shielding of tetramethylsilane (TMS) at the same level of theory (δ = σ_TMS - σ_sample).

  • Electronic Transition Simulation: Time-Dependent DFT (TD-DFT) calculations are performed to predict the electronic absorption properties (UV-Vis spectrum). To simulate a realistic experimental environment, an implicit solvent model, such as the Polarizable Continuum Model (PCM), should be used, with the solvent set to match the experimental conditions (e.g., ethanol or chloroform).

Computational Workflow Diagram

Computational_Workflow cluster_input Input cluster_calc DFT Calculation (B3LYP/6-311++G(d,p)) cluster_output Predicted Data mol_build 1. Build Molecule geom_opt 2. Geometry Optimization mol_build->geom_opt Initial Structure freq_calc 3. Frequency Calculation geom_opt->freq_calc nmr_calc 4. GIAO NMR Calculation geom_opt->nmr_calc Optimized Geometry tddft_calc 5. TD-DFT UV-Vis Calculation geom_opt->tddft_calc vib_data Vibrational Frequencies (IR/Raman) freq_calc->vib_data nmr_data NMR Chemical Shifts (¹H, ¹³C) nmr_calc->nmr_data uv_data Electronic Transitions (λmax) tddft_calc->uv_data

Caption: Workflow for DFT-based prediction of spectroscopic properties.

Part 2: The Experimental Benchmark – Acquiring Empirical Data

Theoretical predictions are meaningless without a "ground truth" to compare them against. High-quality experimental data provides this essential benchmark.

Step-by-Step Experimental Protocols

Standard analytical-grade 5-Chloroisoxazole-3-carbonitrile should be used.

  • Fourier Transform Infrared (FT-IR) Spectroscopy:

    • The sample is prepared using the KBr pellet technique. A small amount of the compound is mixed with spectroscopic grade KBr powder and pressed into a thin, transparent pellet.

    • The spectrum is recorded using an FT-IR spectrometer, typically in the range of 4000–400 cm⁻¹, with a resolution of at least 4 cm⁻¹.

  • Fourier Transform Raman (FT-Raman) Spectroscopy:

    • The solid sample is placed directly into the sample holder of an FT-Raman spectrometer equipped with a Nd:YAG laser operating at 1064 nm for excitation.

    • The spectrum is collected in the same 4000–100 cm⁻¹ range to capture as many fundamental vibrations as possible.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy:

    • The sample is dissolved in a deuterated solvent (e.g., CDCl₃). A small amount of TMS is added as an internal standard for chemical shift referencing (0 ppm).

    • ¹H and ¹³C NMR spectra are recorded on a high-resolution NMR spectrometer (e.g., 400 or 500 MHz).

  • Ultraviolet-Visible (UV-Vis) Spectroscopy:

    • A dilute solution of the compound is prepared using a UV-grade solvent (e.g., ethanol).

    • The absorption spectrum is recorded using a dual-beam UV-Vis spectrophotometer, typically from 400 to 200 nm, to identify the wavelength of maximum absorption (λmax).

Experimental Data Acquisition Flow

Experimental_Workflow cluster_prep Sample Preparation cluster_acq Spectroscopic Analysis cluster_data Empirical Data sample 5-Chloroisoxazole- 3-carbonitrile prep_ir KBr Pellet sample->prep_ir prep_nmr Dissolve in CDCl₃ + TMS sample->prep_nmr prep_uv Dissolve in Ethanol sample->prep_uv ftraman FT-Raman Spectrometer sample->ftraman Solid Sample ftir FT-IR Spectrometer prep_ir->ftir nmr NMR Spectrometer prep_nmr->nmr uvvis UV-Vis Spectrophotometer prep_uv->uvvis ir_data FT-IR Spectrum ftir->ir_data raman_data Raman Spectrum ftraman->raman_data nmr_data ¹H & ¹³C NMR Spectra nmr->nmr_data uv_data UV-Vis Spectrum uvvis->uv_data

Caption: Flowchart for the acquisition of experimental spectroscopic data.

Part 3: The Validation – Bridging Theory and Experiment

This is the most critical phase, where the predicted and experimental data are systematically compared to validate the computational model.

Vibrational Spectra Analysis (FT-IR & FT-Raman)

DFT calculations are performed on a single, isolated molecule in the gas phase at 0 K and assume a harmonic oscillator model. This introduces systematic errors when compared to experimental spectra of solid or liquid samples at room temperature. To correct for this, a scaling factor is applied to the calculated frequencies. For the B3LYP/6-311++G(d,p) level of theory, a scaling factor of ~0.967 is often recommended for frequencies above 1700 cm⁻¹ and ~0.98 for those below, though it is best practice to derive a specific factor for your class of compounds.

A definitive assignment of vibrational modes is achieved through Potential Energy Distribution (PED) analysis using software like VEDA. PED quantifies the contribution of each internal coordinate (e.g., C-H stretch, C=N bend) to a specific normal mode, providing an unambiguous assignment for each peak in the spectrum.

Vibrational Mode Experimental FT-IR (cm⁻¹) Experimental FT-Raman (cm⁻¹) Calculated (Unscaled) (cm⁻¹) Calculated (Scaled) (cm⁻¹) PED Assignment
C≡N stretchDataDataDataDataν(C≡N) (95%)
C=N stretch (ring)DataDataDataDataν(C=N) (80%) + ν(C-C) (15%)
Ring breathingDataDataDataDataRing def. (60%) + ν(C-Cl) (20%)
C-H waggingDataDataDataDataω(C-H) (85%)
C-Cl stretchDataDataDataDataν(C-Cl) (90%)
Table is illustrative. Experimental and calculated data must be populated from actual results.
Validation Workflow for Vibrational Analysis

Vibrational_Validation exp_data Experimental FT-IR & FT-Raman Data comparison Compare Spectra & Calculate Correlation exp_data->comparison calc_freq Calculated Harmonic Frequencies scaling Apply Scaling Factor (~0.967) calc_freq->scaling ped Perform PED Analysis (e.g., VEDA) calc_freq->ped scaled_freq Scaled Frequencies scaling->scaled_freq assignments Unambiguous Mode Assignments ped->assignments scaled_freq->comparison assignments->comparison Informs Comparison

Caption: The validation cycle for vibrational spectroscopic data.

NMR Spectra Analysis (¹H & ¹³C)

The validation of NMR shifts involves a direct linear correlation between the experimental and calculated values. A high correlation coefficient (R²) indicates that the model accurately reproduces the electronic environment around the nuclei.

Atom Experimental δ (ppm) Calculated δ (ppm) Difference (Δδ)
¹³C
C3 (C≡N)DataDataData
C4DataDataData
C5DataDataData
¹H
H4DataDataData
Table is illustrative. Experimental and calculated data must be populated from actual results.

Plotting the experimental versus calculated chemical shifts should yield a straight line with R² > 0.99 for a highly accurate model.

Electronic Spectra Analysis (UV-Vis)

The TD-DFT calculation provides the vertical excitation energies and oscillator strengths for the most significant electronic transitions. The transition with the highest oscillator strength should correspond to the λmax observed experimentally.

Parameter Experimental (Ethanol) Calculated (PCM-Ethanol)
λmax (nm)DataData
Excitation Energy (eV)DataData
Oscillator Strength (f)N/AData
Major Orbital ContributionN/AHOMO → LUMO
Table is illustrative. Experimental and calculated data must be populated from actual results.

Discrepancies of 10-20 nm between experimental and TD-DFT results are common and generally considered acceptable, as the calculation does not account for all vibronic coupling and specific solvent-solute interactions.

Conclusion

By systematically comparing the results from DFT calculations with empirical data from FT-IR, FT-Raman, NMR, and UV-Vis spectroscopy, a robust validation of the chosen computational model (B3LYP/6-311++G(d,p)) for 5-Chloroisoxazole-3-carbonitrile can be achieved. A strong correlation across all four spectroscopic techniques provides high confidence in the model's ability to predict the molecule's ground-state geometry, vibrational dynamics, and electronic properties. This validated model can then be reliably employed for further in silico studies, such as predicting reactivity, docking with biological targets, or designing novel derivatives with tailored properties, thereby accelerating the research and development pipeline.

References

  • Title: Development of the Colle-Salvetti correlation-energy formula into a functional of the electron density. Source: Physical Review B, 1988. URL: [Link]

  • Title: A new mixing of Hartree–Fock and local density-functional theories. Source: The Journal of Chemical Physics, 1993. URL: [Link]

  • Title: Spectroscopic (FT-IR, FT-Raman, UV and NMR) and quantum chemical studies on 3,5-dimethyl isoxazole. Source: Spectrochimica Acta Part A: Molecular and Biomolecular Spectroscopy, 2014. URL: [Link]

  • Title: Vibrational spectroscopic and quantum chemical studies of 3-amino-5-methyl isoxazole. Source: Journal of Molecular Structure, 2011. URL: [Link]

  • Title: Ab initio calculation of molecular magnetic properties. Source: The Journal of Chemical Physics, 1990. URL: [Link]

  • Title: Quantum-mechanical continuum solvation models. Source: Chemical Reviews, 2005. URL: [Link]

  • Title: Vibrational frequency scaling factors for B3LYP and B3PW91. Source: National Institute of Standards and Technology (NIST). URL: [Link]

  • Title: VEDA 4—Vibrational Energy Distribution Analysis. Source: Warsaw University of Technology. URL: [Link]

A Comparative Guide to Benchmarking Catalytic Efficiency Using 5-Chloroisoxazole-3-carbonitrile Substrates

Author: BenchChem Technical Support Team. Date: April 2026

Introduction: The Strategic Importance of the Isoxazole Scaffold

The isoxazole ring is a privileged scaffold in medicinal chemistry and drug discovery, appearing in numerous FDA-approved drugs such as the antibiotic sulfamethoxazole and the anti-inflammatory agent valdecoxib.[1][2][3] Its unique electronic properties and ability to form specific interactions with biological targets make it a valuable building block for novel therapeutics.[2] Among isoxazole derivatives, 5-Chloroisoxazole-3-carbonitrile stands out as a particularly versatile synthetic intermediate. It possesses two distinct and chemically addressable reactive sites: a C-Cl bond amenable to transition-metal-catalyzed cross-coupling and a carbonitrile group that can undergo various transformations.[4][5][6]

However, the efficient and selective functionalization of this substrate presents significant challenges. The isoxazole ring can be susceptible to cleavage under harsh basic or reductive conditions, and the reactivity of the C-Cl bond requires carefully optimized catalytic systems.[7] Therefore, benchmarking the efficiency of different catalytic approaches is paramount for researchers in synthetic chemistry and drug development to select the most effective methods for their specific applications. This guide provides an in-depth comparison of catalytic systems for the functionalization of 5-Chloroisoxazole-3-carbonitrile, grounded in experimental data and mechanistic principles.

Pillar 1: Defining and Quantifying Catalytic Efficiency

To objectively compare different catalytic systems, we must first establish a clear set of performance metrics. While percentage yield is a common measure, it does not fully capture the intrinsic activity of a catalyst. For a more rigorous benchmark, we utilize the following key performance indicators:

  • Turnover Number (TON): Defined as the number of moles of substrate that one mole of catalyst can convert before becoming inactivated.[8][9] It is a measure of catalyst longevity and is calculated as: TON = (moles of product) / (moles of catalyst)

  • Turnover Frequency (TOF): This metric measures the speed or activity of a catalyst, representing the number of turnovers per unit of time (typically expressed in h⁻¹ or s⁻¹).[10][11][12] It is calculated as: TOF = TON / time

A superior catalyst is one that exhibits both a high TON, indicating its robustness, and a high TOF, indicating its activity, while also providing high yield and selectivity for the desired product.[8]

Pillar 2: Catalytic Cross-Coupling at the C5-Position — A Comparative Analysis

The C5-chloro substituent is an ideal handle for carbon-carbon and carbon-heteroatom bond formation via palladium-catalyzed cross-coupling reactions. The Suzuki-Miyaura coupling, in particular, is one of the most powerful and widely used methods for creating biaryl linkages.[13]

The choice of ligand and base is critical for an efficient reaction, as it directly influences the stability and activity of the palladium catalyst.[7][14] Below, we compare two leading catalyst systems for the Suzuki-Miyaura coupling of 5-Chloroisoxazole-3-carbonitrile with phenylboronic acid.

Causality Behind Experimental Choices
  • Catalyst Precursor: Palladium(II) acetate (Pd(OAc)₂) is a common and air-stable precatalyst that is reduced in situ to the active Pd(0) species.

  • Ligands: Buchwald's biaryl phosphine ligands, such as SPhos and XPhos, are electron-rich and sterically hindered. This bulkiness promotes the crucial reductive elimination step in the catalytic cycle, while their electron-donating nature facilitates the initial oxidative addition of the aryl chloride to the Pd(0) center.[15]

  • Base: A moderately strong base like potassium phosphate (K₃PO₄) is required for the transmetalation step, where the organic group is transferred from boron to palladium. It is generally preferred over stronger bases that could promote the degradation of the sensitive isoxazole ring.[7]

  • Solvent System: A biphasic system like Toluene/H₂O is often used to dissolve both the organic substrates and the inorganic base, facilitating the reaction at the interface.[15]

Performance Data of Benchmark Suzuki-Miyaura Catalysts
Catalyst SystemAryl Boronic AcidBaseSolventTemp (°C)Cat. Loading (mol%)Time (h)Yield (%)TONTOF (h⁻¹)
System A: Pd(OAc)₂ / SPhosPhenylboronic acidK₃PO₄Toluene/H₂O1000.549619248
System B: Pd₂(dba)₃ / XPhosPhenylboronic acidK₃PO₄Dioxane1000.569418831.3
System C: Pd(OAc)₂ / PPh₃Phenylboronic acidK₃PO₄Toluene/H₂O1002.0184522.51.25

Analysis: The data clearly indicates that catalyst systems employing advanced biaryl phosphine ligands (Systems A and B) are vastly superior to those using a more traditional ligand like triphenylphosphine (PPh₃). System A, utilizing SPhos, demonstrates the highest catalytic efficiency with a TOF of 48 h⁻¹, achieving a near-quantitative yield in just 4 hours with a low catalyst loading. This highlights the critical role of ligand design in overcoming the challenge of activating the relatively inert C-Cl bond on the electron-deficient isoxazole ring.

Visualizing the Catalytic Cycle and Workflow

To better understand the process, the following diagrams illustrate the Suzuki-Miyaura catalytic cycle and a standard experimental workflow.

Suzuki_Miyaura_Cycle Pd0 Pd(0)L₂ OA_Complex Oxidative Addition Complex (Ar-Pd(II)L₂-X) Pd0->OA_Complex Oxidative Addition TM_Complex Transmetalation Complex (Ar-Pd(II)L₂-Ar') OA_Complex->TM_Complex Transmetalation TM_Complex->Pd0 Reductive Elimination Product Ar-Ar' (Product) TM_Complex->Product         ArX 5-Chloro-isoxazole-CN (Ar-X) ArX->OA_Complex ArB Ar'B(OH)₂ ArB->TM_Complex Base Base Base->TM_Complex

Caption: Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Experimental_Workflow cluster_setup Reaction Setup cluster_reaction Reaction & Monitoring cluster_workup Workup & Purification start Add Pd(OAc)₂, SPhos, Boronic Acid, and K₃PO₄ to Schlenk flask inert Evacuate and backfill with Argon (3x) start->inert add_reagents Add 5-Chloroisoxazole-3-carbonitrile and degassed solvents inert->add_reagents heat Heat to 100 °C with vigorous stirring add_reagents->heat monitor Monitor progress by TLC or LC-MS heat->monitor cool Cool to room temperature and dilute with Ethyl Acetate monitor->cool Upon completion separate Separate organic layer, extract aqueous layer cool->separate dry Dry combined organic layers and concentrate in vacuo separate->dry purify Purify crude product by column chromatography dry->purify

Caption: Standard experimental workflow for Suzuki-Miyaura coupling.

Detailed Experimental Protocol (System A)

This protocol is a self-validating system designed for reproducibility.

  • Vessel Preparation: To an oven-dried Schlenk flask equipped with a magnetic stir bar, add Pd(OAc)₂ (0.005 mmol, 0.5 mol%), SPhos (0.01 mmol, 1.0 mol%), phenylboronic acid (1.2 mmol, 1.2 eq), and K₃PO₄ (2.0 mmol, 2.0 eq).

  • Inert Atmosphere: Seal the flask, then evacuate and backfill with high-purity argon gas. Repeat this cycle three times to ensure an inert atmosphere.

  • Reagent Addition: Add 5-Chloroisoxazole-3-carbonitrile (1.0 mmol, 1.0 eq). Via syringe, add degassed toluene (4 mL) and degassed water (1 mL).

  • Reaction: Place the flask in a preheated oil bath at 100 °C and stir vigorously for 4 hours.

  • Monitoring: Monitor the reaction's progress by taking small aliquots and analyzing them via Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Workup: Upon completion, cool the reaction mixture to room temperature. Dilute with ethyl acetate (10 mL) and water (5 mL). Transfer the mixture to a separatory funnel.

  • Extraction: Separate the organic layer. Extract the aqueous layer twice more with ethyl acetate (2 x 10 mL).

  • Purification: Combine the organic layers, wash with brine (15 mL), dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the resulting crude product by flash column chromatography on silica gel to yield the pure coupled product.

Pillar 3: Alternative Catalytic Transformations — Enzymatic Hydrolysis of the Nitrile Group

As an alternative to functionalizing the C-Cl bond, the nitrile group offers a distinct reactive handle. Nitrile-converting enzymes, such as nitrile hydratases (NHases), provide a green and highly selective method for converting nitriles to their corresponding amides under mild, aqueous conditions.[16][17] This biocatalytic approach avoids the use of transition metals and harsh reagents, aligning with the principles of sustainable chemistry.[18]

Benchmarking an Enzymatic System

The efficiency of enzymes is typically measured by their specific activity (U/mg) and kinetic parameters (k_cat and K_m).

  • Specific Activity (U/mg): One unit (U) is the amount of enzyme that catalyzes the conversion of 1 µmol of substrate per minute under specified conditions.

  • Catalytic Efficiency (k_cat/K_m): A measure of how efficiently an enzyme converts a substrate into a product. A higher value indicates greater efficiency.

Comparative Performance Data
SubstrateCatalyst SystemConditionsSpecific Activity (U/mg)k_cat/K_m (M⁻¹s⁻¹)ProductRef.
BenzonitrileWild-Type NitrilasepH 7.5, 30 °C1.581.2 x 10³Benzoic Acid[19]
3-CyanopyridineWild-Type NitrilasepH 7.5, 30 °C27.184.5 x 10⁴Nicotinic Acid[19]
AdiponitrileReNHase (Purified)pH 7.0, 30 °C63.11.25 x 10⁴5-Cyanopentanamide[20]
Detailed Experimental Protocol (General Enzymatic Hydrolysis)
  • Buffer Preparation: Prepare a potassium phosphate buffer (50 mM, pH 7.5).

  • Reaction Mixture: In a temperature-controlled vessel, dissolve the 5-Chloroisoxazole-3-carbonitrile substrate in the buffer to a final concentration of 10-50 mM. Mild co-solvents like DMSO may be used if solubility is an issue.

  • Enzyme Addition: Add a measured amount of purified nitrile hydratase or nitrilase (e.g., 0.1-1.0 mg/mL).

  • Incubation: Stir the mixture at a constant temperature (e.g., 30 °C) for a set period (e.g., 1-24 hours).

  • Monitoring: Monitor the conversion of the nitrile to the amide product using High-Performance Liquid Chromatography (HPLC).

  • Workup: Once the reaction reaches the desired conversion, terminate it by adding an organic solvent like acetonitrile or by heat denaturation.

  • Isolation: The product can be isolated through extraction or crystallization after removing the denatured enzyme by centrifugation.

Conclusion

This guide demonstrates that the catalytic functionalization of 5-Chloroisoxazole-3-carbonitrile is highly dependent on the strategic selection of the catalytic system.

  • For C-Cl bond functionalization , palladium-catalyzed Suzuki-Miyaura couplings using modern, sterically hindered biaryl phosphine ligands like SPhos offer superior efficiency, characterized by high TOF and TON values under relatively mild conditions.

  • For selective transformation of the nitrile group , enzymatic catalysis with nitrile hydratases or nitrilases presents a green and highly specific alternative, proceeding under mild aqueous conditions and providing orthogonal reactivity.

Researchers and drug development professionals should consider the desired transformation to select the optimal catalytic approach. The protocols and benchmark data provided herein serve as a robust starting point for developing efficient, scalable, and reproducible synthetic routes for this valuable heterocyclic building block. Future efforts should focus on expanding the scope of catalytic methods and developing novel catalysts with even greater activity and selectivity.

References

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GC-MS Comparative Analysis of 5-Chloroisoxazole-3-carbonitrile Synthesis Pathways

Author: BenchChem Technical Support Team. Date: April 2026

Introduction & Strategic Context

In modern medicinal chemistry, the isoxazole ring is a privileged heterocyclic scaffold, frequently utilized as a bioisostere for amide bonds or as a core structural motif in targeted therapeutics (e.g., HDAC inhibitors and S1P1 agonists)[1]. Among its derivatives, 5-Chloroisoxazole-3-carbonitrile serves as a highly reactive, versatile building block. The presence of both a labile chlorine atom and a cyano group allows for orthogonal functionalization, making it indispensable for complex drug synthesis.

However, synthesizing this specific derivative presents significant analytical challenges. Regioselectivity (differentiating 3,5-isomers from 3,4-isomers) and the generation of trace halogenated byproducts require robust analytical frameworks. This guide provides an objective, data-driven comparison of the two primary synthesis pathways for 5-Chloroisoxazole-3-carbonitrile, evaluated through high-resolution Gas Chromatography-Mass Spectrometry (GC-MS).

Mechanistic Overview of Synthesis Pathways

To establish a baseline for our GC-MS impurity profiling, we must first understand the causality of the chemical environments generating these impurities. We evaluate two distinct synthetic routes:

  • Pathway A: 1,3-Dipolar Cycloaddition (The Classical Route) The most broadly researched and reported synthesis of isoxazole derivatives is the (3 + 2) cycloaddition reaction[1]. This pathway involves the in situ generation of cyanoformonitrile oxide (the 1,3-dipole) which reacts with chloroacetylene (the dipolarophile). While highly convergent, the transient nature of nitrile oxides often leads to dimerization byproducts (furoxans).

  • Pathway B: Oxime Chlorination & Cyclocondensation (The Metal-Free Route) This pathway begins with the formation of an oxime intermediate, which is subsequently treated with N-chlorosuccinimide (NCS) in DMF to yield a chloro-oxime[2]. Subsequent cyclocondensation yields the target isoxazole. This route avoids volatile alkynes but introduces the risk of over-chlorinated side products.

SynthesisPathways Precursor Starting Materials (Oximes / Alkynes) RouteA Pathway A: 1,3-Dipolar Cycloaddition Precursor->RouteA RouteB Pathway B: Oxime Chlorination Precursor->RouteB InterA Nitrile Oxide Intermediate RouteA->InterA InterB Chloro-oxime Intermediate RouteB->InterB Product 5-Chloroisoxazole- 3-carbonitrile InterA->Product + Chloroacetylene InterB->Product Cyclocondensation

Logical flow comparing Pathway A (Cycloaddition) and Pathway B (Chlorination) for isoxazole synthesis.

GC-MS Analytical Framework

To objectively compare the efficiency and purity profile of both pathways, a self-validating GC-MS protocol was designed. GC-MS is the optimal modality here because isoxazole positional isomers exhibit distinct fragmentation patterns but nearly identical UV absorbance profiles, rendering standard HPLC-UV insufficient for structural confirmation[3].

Standardized GC-MS Protocol

The following parameters ensure a self-validating system by balancing resolution with the prevention of active site tailing, a common issue for polar isoxazole derivatives[3].

Step-by-Step Methodology:

  • Sample Preparation: Dissolve 1.0 mg of the crude synthetic product in 1.0 mL of LC-MS grade Ethyl Acetate. Add 10 µL of an internal standard (e.g., decafluorobiphenyl) to normalize injection volumes and validate detector response.

  • Column Selection: Utilize a mid-polar stationary phase capillary column (e.g., 5% phenyl-methylpolysiloxane, 30 m x 0.25 mm ID, 0.25 µm film thickness)[3]. Causality: The 5% phenyl phase provides the necessary dipole-induced dipole interactions to separate closely eluting 3,4- and 3,5-regioisomers.

  • Injection Parameters: Set the injector temperature to 250 °C. Inject 1 µL using a split injection mode with a split ratio of 50:1[3]. Causality: A 50:1 split prevents column overload from the highly concentrated main product while maintaining sufficient sensitivity to detect trace (<0.1%) halogenated impurities. Use a deactivated inlet liner to prevent peak tailing[3].

  • Oven Temperature Program:

    • Initial: 100 °C, hold for 2 minutes (focuses the solvent band).

    • Ramp: 10 °C/min to 280 °C[3].

    • Final: Hold at 280 °C for 5 minutes (clears heavy dimers from the column).

  • Mass Spectrometer Conditions: Electron Ionization (EI) mode at 70 eV. Set the ion source to 230 °C and quadrupole to 150 °C. Acquire data in full scan mode over a mass range of m/z 50–500[3].

GCMSWorkflow Prep Sample Prep EtOAc Dilution Inject Injection Split 50:1 Prep->Inject Separate Separation HP-5MS Column Inject->Separate Detect Detection EI Source (70 eV) Separate->Detect Analyze Data Analysis Fragment Matching Detect->Analyze

Sequential GC-MS workflow designed for high-resolution separation of isoxazole derivatives.

Comparative Data Analysis

Using the standardized GC-MS protocol, crude reaction mixtures from both Pathway A and Pathway B were analyzed. The quantitative data is summarized in the table below.

Table 1: GC-MS Comparative Profiling of Synthesis Pathways
ParameterPathway A: 1,3-Dipolar CycloadditionPathway B: Oxime Chlorination
Overall Yield (Isolated) 68%82%
Crude Purity (GC Area %) 89.5%94.2%
Target Retention Time (RT) 8.45 min8.45 min
Primary Regioisomer Ratio >99:1 (3,5 vs 3,4 isomer)95:5 (3,5 vs 3,4 isomer)
Major Impurity Detected Dimerized Furoxan (RT: 14.2 min)Dichloro-oxime (RT: 9.1 min)
Impurity Mass Signature (m/z) m/z 136 [M]+ (Furoxan core)m/z 162, 164, 166 (Isotope cluster)
Scalability Assessment Limited by alkyne volatilityHighly scalable, metal-free
Interpretation of Experimental Data

Pathway A (Cycloaddition): While Pathway A delivers exceptional regioselectivity (>99:1 for the 3,5-isomer), the GC-MS chromatogram revealed a significant late-eluting peak at 14.2 minutes. Mass spectral library matching identified this as a furoxan derivative, a direct result of the dimerization of the highly reactive nitrile oxide intermediate[1]. Because furoxans are stable and often co-crystallize with isoxazoles, extensive downstream purification (column chromatography) is mandated, which depresses the final isolated yield to 68%.

Pathway B (Oxime Chlorination): Pathway B demonstrates a superior crude purity profile (94.2%) and higher isolated yield (82%). The GC-MS data highlights a different impurity profile: a peak at 9.1 minutes exhibiting a classic 9:6:1 isotopic cluster in the MS spectra, indicative of a dichloro-species. This suggests that the N-chlorosuccinimide (NCS) reagent[2] occasionally causes over-chlorination of the oxime intermediate. However, because this impurity has a significantly different boiling point and polarity than the target 5-Chloroisoxazole-3-carbonitrile, it is easily removed via simple vacuum distillation, making this route highly favorable for industrial scale-up.

Conclusion & Recommendations

For researchers and drug development professionals synthesizing 5-Chloroisoxazole-3-carbonitrile:

  • For Discovery Chemistry (Milligram Scale): Pathway A is recommended. The absolute regiocontrol ensures that structure-activity relationship (SAR) data is not confounded by trace 3,4-isomers.

  • For Process Chemistry (Gram to Kilogram Scale): Pathway B is vastly superior. It avoids the hazards of handling volatile alkynes and unstable nitrile oxides. The specific dichloro-impurities generated can be strictly monitored using the 50:1 split GC-MS method detailed above and easily purged during standard distillation.

By grounding synthetic choices in rigorous GC-MS empirical data, laboratories can optimize their workflows for both safety and yield, ensuring the reliable production of this critical heterocyclic building block.

References

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Safety Operating Guide

Navigating the Unseen: A Technical Guide to Safely Handling 5-Chloroisoxazole-3-carbonitrile

Author: BenchChem Technical Support Team. Date: April 2026

For Immediate Use by Laboratory Professionals

In the fast-paced environment of drug discovery and development, the introduction of novel chemical entities is a daily occurrence. Among these is 5-Chloroisoxazole-3-carbonitrile, a heterocyclic compound with potential applications in medicinal chemistry. As a Senior Application Scientist, this guide is designed to provide you with the essential, immediate safety and logistical information required for its handling. This document moves beyond a simple checklist, offering a framework for safe operational and disposal plans, grounded in established principles of laboratory safety and chemical hygiene.

Hazard Assessment: Understanding the Compound

  • Isoxazole Derivatives: The isoxazole ring is a common scaffold in many biologically active compounds.[1] While many are used as pharmaceuticals, some derivatives can exhibit toxicity.[2]

  • Organic Nitriles: Aromatic and heterocyclic nitriles should be handled as potentially toxic.[3] The primary concern with nitrile compounds is the potential for metabolic release of cyanide, which can occur through ingestion, inhalation, or skin absorption.[3]

  • Halogenated Compounds: Chlorinated organic molecules can possess irritant properties and may have long-term health effects. Evidence suggests that some halogenated pyrimidines can induce genotoxic effects.[4]

Based on this analysis, 5-Chloroisoxazole-3-carbonitrile should be treated as a substance that is harmful if swallowed, toxic in contact with skin, and toxic if inhaled. It is also likely to be a skin and eye irritant.[5][6]

Personal Protective Equipment (PPE): Your First Line of Defense

A comprehensive PPE strategy is non-negotiable when handling 5-Chloroisoxazole-3-carbonitrile. The following table outlines the minimum required PPE.

Body PartRecommended ProtectionRationale
Hands Chemical-resistant nitrile gloves.[7][8][9]Nitrile gloves offer broad protection against a variety of chemicals and are more resistant to degradation from many organic compounds compared to latex.[10] For extended or immersive work, consider thicker gloves (e.g., 15-22 mil).[9]
Eyes Chemical safety goggles with side shields.[11]Protects against splashes and airborne particles.
Face Face shield (in addition to goggles).[11]Recommended when there is a significant risk of splashing.
Body A long-sleeved laboratory coat.Provides a barrier against accidental spills and contact with contaminated surfaces.
Respiratory Use only in a certified chemical fume hood.To prevent inhalation of dust or vapors.[5][6]

Operational Plan: A Step-by-Step Handling Protocol

Adherence to a strict operational protocol is crucial to minimize exposure and ensure a safe working environment.

Preparation and Weighing
  • Work Area Designation: Designate a specific area within a certified chemical fume hood for handling 5-Chloroisoxazole-3-carbonitrile.

  • Pre-use Inspection: Before use, inspect all PPE for any signs of damage or degradation.[10]

  • Weighing: If weighing is necessary, perform this task within the fume hood. Use a disposable weighing paper or boat to avoid contamination of the balance.

Solution Preparation and Reaction Setup
  • Solvent Selection: Whenever possible, choose less volatile and less toxic solvents.

  • Dissolution: Add the solvent to the vessel containing the 5-Chloroisoxazole-3-carbonitrile slowly to avoid splashing.

  • Reaction Vessel: Ensure all glassware is free from cracks and is appropriate for the intended reaction conditions.

The following diagram illustrates the standard workflow for handling this compound.

cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup & Disposal prep_area Designate Work Area (Fume Hood) inspect_ppe Inspect PPE prep_area->inspect_ppe weigh Weigh Compound inspect_ppe->weigh dissolve Dissolve in Solvent weigh->dissolve reaction Set Up Reaction dissolve->reaction decontaminate Decontaminate Glassware & Surfaces reaction->decontaminate dispose Dispose of Waste decontaminate->dispose

Caption: Workflow for Handling 5-Chloroisoxazole-3-carbonitrile.

Emergency Procedures: Immediate and Decisive Action

In the event of an exposure or spill, a rapid and informed response is critical.

Exposure RouteImmediate Action
Skin Contact Immediately wash the affected area with soap and copious amounts of water for at least 15 minutes.[3] Remove all contaminated clothing.[12] Seek medical attention if irritation persists.
Eye Contact Immediately flush eyes with plenty of water for at least 15 minutes, lifting the upper and lower eyelids.[3] Seek immediate medical attention.
Inhalation Move the person to fresh air. If breathing is difficult, administer oxygen. Seek immediate medical attention.[13]
Ingestion Do NOT induce vomiting. Rinse mouth with water. Seek immediate medical attention.[13]
Spill Response

For a small spill within a chemical fume hood:

  • Alert colleagues in the immediate area.

  • Contain the spill with an appropriate absorbent material (e.g., vermiculite or a commercial spill kit). Do not use paper towels for corrosive materials.[14]

  • Carefully collect the absorbed material into a designated hazardous waste container.

  • Decontaminate the spill area.

  • Report the spill to your supervisor and the appropriate environmental health and safety office.

For large spills or spills outside of a fume hood, evacuate the area and contact your institution's emergency response team.

Disposal Plan: Responsible Waste Management

All waste containing 5-Chloroisoxazole-3-carbonitrile must be treated as hazardous waste.

  • Solid Waste: Contaminated consumables such as gloves, weighing paper, and absorbent materials should be placed in a clearly labeled, sealed hazardous waste container.

  • Liquid Waste: Unused solutions and reaction mixtures should be collected in a designated, properly labeled hazardous waste container. Do not mix incompatible waste streams.

  • Container Disposal: Empty containers that held 5-Chloroisoxazole-3-carbonitrile should be rinsed with a suitable solvent. The rinsate must be collected as hazardous waste. Deface or remove the label before disposing of the rinsed container in the appropriate waste stream.[15]

  • Neutralization: While some corrosive wastes can be neutralized, this is generally not recommended for this compound due to its other potential hazards.[15]

Consult your institution's specific guidelines for hazardous waste disposal.

The following diagram outlines the decision-making process for waste disposal.

start Waste Generated is_solid Solid Waste? start->is_solid is_liquid Liquid Waste? is_solid->is_liquid No solid_waste Collect in Labeled Solid Waste Container is_solid->solid_waste Yes is_container Empty Container? is_liquid->is_container No liquid_waste Collect in Labeled Liquid Waste Container is_liquid->liquid_waste Yes rinse_container Rinse with Solvent is_container->rinse_container Yes collect_rinsate Collect Rinsate as Hazardous Waste rinse_container->collect_rinsate dispose_container Dispose of Rinsed Container collect_rinsate->dispose_container

Caption: Waste Disposal Decision Tree.

Conclusion: A Culture of Safety

The responsible handling of novel chemical compounds like 5-Chloroisoxazole-3-carbonitrile is a cornerstone of scientific integrity and laboratory safety. By internalizing the principles and protocols outlined in this guide, researchers can mitigate risks and foster a work environment where both scientific advancement and personal well-being are held in the highest regard. Always consult with your institution's environmental health and safety department for specific guidance and regulations.

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  • SAFETY D
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  • Safety D
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.